Cefoselis Sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O6S2.H2O4S/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28;1-5(2,3)4/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32);(H2,1,2,3,4)/b20-11?,24-12-;/t13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLCSVRFKCSEM-ZQCAECPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122841-12-7 | |
| Record name | Cefoselis sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122841-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FK 037 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOSELIS SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EY42207VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cefoselis Sulfate: A Comprehensive Technical Guide on Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoselis Sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details the compound's mechanism of action, physicochemical characteristics, and stability profile. A proposed synthesis pathway is outlined, based on established cephalosporin chemistry. Furthermore, detailed experimental protocols for stability analysis are provided, and key data is summarized in structured tables for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and the synthetic workflow.
Introduction
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with potent antibacterial activity.[1] It is supplied as this compound for clinical use. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] Cefoselis has demonstrated efficacy against a wide range of pathogens, making it a valuable agent in the treatment of various infections.[3] Understanding its synthesis and chemical properties is crucial for its development, formulation, and clinical application.
Chemical Properties
This compound is a complex molecule with specific physicochemical properties that influence its formulation, stability, and biological activity. A summary of its key chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate sulfate | [1] |
| Molecular Formula | C₁₉H₂₄N₈O₁₀S₃ | [4] |
| Molecular Weight | 620.6 g/mol | [4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in DMSO (≥62.1 mg/mL with gentle warming), PBS (25 mg/mL). The sulfate salt form generally has enhanced water solubility and stability compared to the free form. | [6][7] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [5] |
Synthesis of this compound
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible synthetic route can be constructed based on established principles of cephalosporin chemistry and available patent literature. The synthesis involves the preparation of the core cephalosporin nucleus, the C-7 acyl side chain, and the C-3 pyrazole side chain, followed by their assembly and final conversion to the sulfate salt.
A proposed logical workflow for the synthesis is depicted below:
References
- 1. (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((furan-2-carbonyl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C19H17N5O7S3 | CID 92402763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability studies of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CA1163272A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters - Google Patents [patents.google.com]
- 5. (2r)-2-[(1r)-1-{[(2z)-2-(2-Amino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)acetyl]amino}-2-Oxoethyl]-5-[(Z)-2-(4-Methyl-1,3-Thiazol-5-Yl)vinyl]-3,6-Dihydro-2h-1,3-Thiazine-4-Carboxylic Acid | C19H20N6O5S3 | CID 52941741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. FK 482, a new orally active cephalosporin synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Cefoselis Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Cefoselis Sulfate, a fourth-generation cephalosporin antibiotic. The data and protocols summarized herein are intended to inform research and development efforts by providing a detailed understanding of its efficacy against a range of bacterial pathogens.
Mechanism of Action
This compound is a bactericidal agent that, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This is attributed to its stability against many β-lactamases and its ability to penetrate the bacterial cell wall.
Quantitative Antibacterial Spectrum
The following tables summarize the available quantitative data on the in vitro activity of this compound against various clinically relevant bacteria. The data is primarily presented as Minimum Inhibitory Concentration (MIC) ranges and susceptibility rates, as detailed MIC50 and MIC90 values are not consistently available across all studies.
Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | Susceptibility Rate (%) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | N/A | N/A | 100%[1] |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | N/A | N/A | 0%[1] |
| Streptococcus pneumoniae (Penicillin-Susceptible, PSSP) | N/A | N/A | >90%[2] |
| Streptococcus pneumoniae (Penicillin-Resistant, PRSP) | 15 | N/A | 60.0%[2] |
| Beta-hemolytic Streptococcus | N/A | N/A | >90%[2] |
| Viridans group Streptococcus | N/A | N/A | >90%[2] |
Note: N/A indicates that specific data was not available in the reviewed literature.
Gram-Negative Bacteria
| Bacterial Species | No. of Isolates | MIC Range (μg/mL) | MIC ECOFF (μg/mL) | Susceptibility Rate (%) |
| Escherichia coli (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 100%[1] |
| Escherichia coli (ESBL-producing) | N/A | N/A | N/A | <10%[1] |
| Klebsiella pneumoniae (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 94.3%[1] |
| Klebsiella pneumoniae (ESBL-producing) | N/A | N/A | N/A | <10%[1] |
| Proteus mirabilis (non-ESBL-producing) | N/A | 0.008 to >256[1] | 0.125[1] | 97.0%[1] |
| Proteus mirabilis (ESBL-producing) | N/A | N/A | N/A | <10%[1] |
| Enterobacter cloacae | N/A | 0.008 to >256[1] | 0.25[1] | 56.7-83.3%[1] |
| Citrobacter freundii | N/A | N/A | N/A | 56.7-83.3%[1] |
| Enterobacter aerogenes | N/A | N/A | N/A | 56.7-83.3%[1] |
| Serratia marcescens | N/A | N/A | N/A | 56.7-83.3%[1] |
| Proteus vulgaris | N/A | N/A | N/A | 56.7-83.3%[1] |
| Pseudomonas aeruginosa | N/A | 0.25 to >256[1] | 32[1] | 73.3%[1] |
| Acinetobacter baumannii | N/A | N/A | N/A | 18.7%[1] |
Note: N/A indicates that specific data was not available in the reviewed literature. ESBL refers to Extended-Spectrum β-Lactamase. MIC ECOFF refers to the Epidemiological Cut-Off Value.
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
1. Preparation of Materials:
-
This compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the assay.
-
Bacterial Inoculum: The test bacterium is cultured on an appropriate agar medium overnight. A few colonies are then used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
-
Aliquots of the serially diluted this compound in CAMHB are dispensed into the wells of the microtiter plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control well containing the bacterial inoculum in broth without the antibiotic, and a sterility control well containing only broth.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship of Cefoselis Activity
Caption: this compound's differential activity against key bacteria.
References
- 1. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of five oral cephalosporins against anaerobic pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Sulfate: A Technical Guide for Combating Multi-Drug Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cefoselis Sulfate, a fourth-generation cephalosporin, and its potential application in treating infections caused by multi-drug resistant (MDR) bacteria. The document outlines its mechanism of action, summarizes in-vitro activity against key resistant pathogens, provides detailed experimental protocols for susceptibility testing, and explores mechanisms of resistance.
Introduction to this compound
This compound is a parenteral fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As with other β-lactam antibiotics, its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[4][5] The growing threat of antimicrobial resistance necessitates the evaluation of potent antibiotics like Cefoselis against challenging MDR pathogens.
Mechanism of Action
The bactericidal activity of Cefoselis, like other cephalosporins, stems from its ability to interfere with the synthesis of the peptidoglycan layer of the bacterial cell wall.[4][5][6] This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[4][5] By inactivating these proteins, Cefoselis disrupts the structural integrity of the cell wall, leading to cell lysis and death.[4][5] Its stability against many β-lactamases enhances its effectiveness against some resistant bacterial strains.[4][5]
In-Vitro Activity Against Multi-Drug Resistant Strains
A significant study conducted in China evaluated the in-vitro activity of Cefoselis against a wide range of clinical isolates.[1][2][7] The findings from this research provide crucial insights into the potential efficacy of Cefoselis against prevalent MDR pathogens. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][7]
Enterobacteriaceae
Cefoselis demonstrated potent activity against non-Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, its efficacy was significantly reduced against ESBL-producing strains of the same species.
| Organism (Phenotype) | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| E. coli (Non-ESBL) | Not Specified | ≤0.25 | 0.5 | 100 |
| E. coli (ESBL) | Not Specified | >32 | >32 | <10 |
| K. pneumoniae (Non-ESBL) | Not Specified | 0.5 | 1 | 94.3 |
| K. pneumoniae (ESBL) | Not Specified | >32 | >32 | <10 |
| P. mirabilis (Non-ESBL) | Not Specified | ≤0.25 | 0.5 | 97.0 |
| P. mirabilis (ESBL) | Not Specified | >32 | >32 | <10 |
| Citrobacter freundii | Not Specified | 2 | 16 | 70.0 |
| Enterobacter aerogenes | Not Specified | 1 | 8 | 83.3 |
| Enterobacter cloacae | Not Specified | 2 | 32 | 66.7 |
| Serratia marcescens | Not Specified | 4 | 16 | 56.7 |
Data synthesized from Xu et al. (2020).[1][2][7]
Non-Fermenting Gram-Negative Bacilli
Cefoselis showed moderate activity against Pseudomonas aeruginosa but poor activity against Acinetobacter baumannii.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| P. aeruginosa | Not Specified | 4 | 16 | 73.3 |
| A. baumannii | Not Specified | 16 | >32 | 18.7 |
Data synthesized from Xu et al. (2020).[1][2][8]
Gram-Positive Cocci
A notable finding was the complete resistance of Methicillin-Resistant Staphylococcus aureus (MRSA) to Cefoselis, while Methicillin-Susceptible S. aureus (MSSA) remained fully susceptible.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| S. aureus (MSSA) | Not Specified | 1 | 2 | 100 |
| S. aureus (MRSA) | Not Specified | >32 | >32 | 0 |
Data synthesized from Xu et al. (2020).[1][2][8]
Experimental Protocols: Broth Microdilution Susceptibility Testing
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on CLSI guidelines.
Materials
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Cefoselis Dilutions
-
Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer.
-
Perform serial two-fold dilutions of the Cefoselis stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range. Each well should contain 50 µL of the diluted antibiotic.
Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Cefoselis that completely inhibits visible growth of the organism.
Mechanisms of Resistance to Fourth-Generation Cephalosporins
Bacterial resistance to fourth-generation cephalosporins like Cefoselis can emerge through several mechanisms:
-
Production of β-Lactamases: The most significant mechanism is the production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. While fourth-generation cephalosporins are more stable to many β-lactamases, certain enzymes, such as some ESBLs and carbapenemases, can confer resistance.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefoselis to its target, thereby decreasing its efficacy. This is a primary mechanism of resistance in MRSA.[9]
-
Reduced Permeability: Changes in the outer membrane porin channels of Gram-negative bacteria can restrict the entry of Cefoselis into the cell, preventing it from reaching its PBP targets.[10]
-
Efflux Pumps: The active transport of the antibiotic out of the bacterial cell by efflux pumps can also contribute to resistance by preventing the accumulation of Cefoselis to effective intracellular concentrations.
Activity Against Other Critical MDR Pathogens
Carbapenem-Resistant Enterobacteriaceae (CRE)
There is currently limited specific data on the in-vitro activity of Cefoselis against CRE. Infections with CRE are a major therapeutic challenge, often requiring combination therapy with agents such as polymyxins, tigecycline, or newer β-lactam/β-lactamase inhibitor combinations.[11][12] Further research is warranted to determine if Cefoselis, potentially in combination with a β-lactamase inhibitor, could have a role in treating infections caused by certain CRE strains.
Vancomycin-Resistant Enterococci (VRE)
Cephalosporins, including Cefoselis, are not typically active against Enterococcus species. Therefore, Cefoselis is not a treatment option for VRE infections.
Conclusion
This compound demonstrates potent in-vitro activity against a range of Gram-positive and Gram-negative bacteria, including non-ESBL-producing Enterobacteriaceae and MSSA. However, its efficacy is limited against key MDR pathogens such as ESBL-producing Enterobacteriaceae, A. baumannii, and MRSA. The provided technical information on its mechanism of action, susceptibility data, and standardized testing protocols serves as a valuable resource for researchers and drug development professionals. Further investigation is needed to explore the potential of Cefoselis in combination therapies and to fully understand its spectrum of activity against a broader range of contemporary MDR clinical isolates.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. infectionsinsurgery.org [infectionsinsurgery.org]
- 4. Frontiers | Fourth Generation Cephalosporin Resistance Among Salmonella enterica Serovar Enteritidis Isolates in Shanghai, China Conferred by blaCTX–M–55 Harboring Plasmids [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Treatment for carbapenem-resistant Enterobacterales infections: Recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment Options for Infections Caused by Carbapenem-resistant Enterobacteriaceae: Can We Apply “Precision Medicine” to Antimicrobial Chemotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
The Core Pharmacokinetics and Pharmacodynamics of Cefoselis Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoselis sulfate is a parenteral, fourth-generation cephalosporin antibiotic characterized by a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis, leading to bactericidal effects.[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cefoselis, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support research and development efforts.
Pharmacodynamics (PD)
The pharmacodynamics of Cefoselis define the relationship between drug concentration and its antimicrobial effect. This is primarily dictated by its mechanism of action, spectrum of activity against various pathogens, and the duration of time its concentration remains above the minimum inhibitory concentration (MIC) at the site of infection.
Mechanism of Action
Cefoselis exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) located within the bacterial cell wall.[2] PBPs are essential enzymes responsible for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to these PBPs, Cefoselis disrupts the cross-linking of the peptidoglycan layer.[2] This interference weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death.[2]
As a fourth-generation cephalosporin, Cefoselis possesses a zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria.[3] It also exhibits enhanced stability against hydrolysis by many common β-lactamases, enzymes produced by bacteria that can inactivate many other β-lactam antibiotics.[1]
Spectrum of Antimicrobial Activity
Cefoselis demonstrates a broad spectrum of activity. It is notably effective against methicillin-susceptible Staphylococcus aureus (MSSA) and non-extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, it shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing strains.
Table 1: In Vitro Activity of Cefoselis Against Key Bacterial Pathogens
| Bacterial Species | Number of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Rate (%) | Reference |
|---|---|---|---|---|---|
| Gram-Negative | |||||
| Escherichia coli (non-ESBL) | 185 | ≤0.25 | 0.5 | 100 | [4] |
| Escherichia coli (ESBL) | 165 | >32 | >32 | 3.6 | [4] |
| Klebsiella pneumoniae (non-ESBL) | 70 | ≤0.25 | 2 | 94.3 | [4] |
| Klebsiella pneumoniae (ESBL) | 106 | >32 | >32 | 8.5 | [4] |
| Proteus mirabilis (non-ESBL) | 65 | ≤0.25 | 1 | 97.0 | [4] |
| Proteus mirabilis (ESBL) | 15 | >32 | >32 | 6.7 | [4] |
| Pseudomonas aeruginosa | 240 | 4 | 32 | 73.3 | [4] |
| Acinetobacter baumannii | 203 | 32 | >32 | 18.7 | [4] |
| Gram-Positive | |||||
| Staphylococcus aureus (MSSA) | 129 | 2 | 4 | 100 | [4] |
| Staphylococcus aureus (MRSA) | 105 | >32 | >32 | 0 | [4] |
(Data sourced from a study of clinical isolates in China. Susceptibility breakpoints were not specified in the source material.)
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. For β-lactam antibiotics, the PAE is generally shorter against Gram-negative bacilli compared to Gram-positive cocci.[5] Studies on fourth-generation cephalosporins like cefepime have shown a PAE exceeding 1 hour against Gram-negative bacteria, but this often requires concentrations significantly higher than the MIC (e.g., 4-256x MIC).[2]
Table 2: Summary of Post-Antibiotic Effect (PAE) for Fourth-Generation Cephalosporins
| Drug Class | Organism Type | Typical PAE Duration | Conditions | Reference |
|---|---|---|---|---|
| 4th-Gen Cephalosporins | Gram-Negative Bacilli | > 1 hour | Requires concentrations 4-256x MIC | [2] |
| (e.g., Cefepime) | Gram-Positive Cocci | Present, variable | Generally longer than for Gram-negatives |[5] |
Pharmacokinetics (PK)
The pharmacokinetics of Cefoselis describe its absorption, distribution, metabolism, and excretion (ADME). As an injectable antibiotic, absorption is not a limiting factor. The drug is distributed throughout the body and is eliminated primarily by the kidneys.
Absorption and Distribution
Following parenteral administration, Cefoselis is rapidly and widely distributed throughout the body into various tissues and fluids.[2] Notably, unlike many other cephalosporins, Cefoselis has been shown to penetrate the blood-brain barrier in animal models.[6]
Protein binding is a critical PK parameter, as only the unbound (free) fraction of the drug is microbiologically active.[7] While the specific protein binding percentage for Cefoselis is not consistently reported, other fourth-generation cephalosporins like cefpirome have low protein binding (~10%).[6] Cephalosporins as a class exhibit a wide range of binding, from as low as 10% to over 90%.[4][8]
Metabolism and Excretion
Cefoselis is primarily excreted unchanged through the kidneys.[2] Metabolism is generally a minor route of elimination for most cephalosporins.[9] The "sulfate" component of the name refers to the salt form of the drug, which enhances stability and solubility, and is not indicative of sulfation as a primary metabolic pathway.
Pharmacokinetic Parameters
Limited pharmacokinetic data for Cefoselis is available in the public domain. A recent population PK study in pediatric patients with hematological malignancies provides the most current insights.[10] For comparison, data for the fourth-generation cephalosporin Cefepime in healthy adults are also presented.
Table 3: Pharmacokinetic Parameters of Cefoselis and Comparator (Cefepime)
| Parameter | Cefoselis (Pediatric Patients) | Cefepime (Healthy Adults, 2g IV) |
|---|---|---|
| Population | Pediatric hematology patients | Healthy adult volunteers |
| Half-Life (t½) | Not explicitly stated | ~2 hours |
| Volume of Distribution (Vd) | Parameter in PopPK model | ~18 Liters (steady state) |
| Clearance (CL) | Parameter in PopPK model | ~100-130 mL/min |
| Excretion | Primarily renal | >80% recovered unchanged in urine |
| Reference | [10] | [11] |
(Note: Direct comparison is limited due to different study populations and methodologies.)
PK/PD Integration
The efficacy of β-lactam antibiotics like Cefoselis is best predicted by the cumulative percentage of the dosing interval during which the unbound drug concentration remains above the MIC of the infecting organism (%fT>MIC). This parameter integrates both the pharmacokinetic profile of the drug and its pharmacodynamic activity.
Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable PK/PD data. The following sections detail the core experimental protocols cited for determining the pharmacodynamic and pharmacokinetic properties of Cefoselis and similar antibiotics.
In Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing an antibiotic's potency. The broth microdilution method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines, is the standard procedure.
Protocol Summary: CLSI Broth Microdilution
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured overnight, and the suspension is adjusted to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: A standardized volume of the bacterial inoculum is added to microtiter plate wells containing the serially diluted antibiotic. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo PK/PD Assessment: Neutropenic Mouse Thigh Infection Model
This animal model is a highly standardized in vivo system used extensively in preclinical drug development to evaluate antibiotic efficacy and establish PK/PD targets.
Conclusion
This compound is a potent fourth-generation cephalosporin with a well-defined pharmacodynamic profile, characterized by broad-spectrum bactericidal activity and stability against many β-lactamases. Its pharmacokinetic properties, including good tissue distribution and primary renal excretion, are consistent with its class. While specific human pharmacokinetic data in healthy adults remains limited in publicly accessible literature, emerging studies are beginning to define its parameters in specific populations. The established relationship between the %fT>MIC and clinical efficacy underscores the importance of integrating both PK and PD principles for optimizing dosing regimens to ensure therapeutic success and mitigate the development of resistance.
References
- 1. globalrph.com [globalrph.com]
- 2. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Human serum protein binding of cephalosporin antibiotics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of five oral cephalosporins in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis and Protein Binding of Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic properties of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics of cefepime after single and multiple intravenous administrations in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Cefoselis Sulfate Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and byproducts of Cefoselis Sulfate, a fourth-generation cephalosporin antibiotic. Understanding the stability of this compound under various stress conditions is critical for the development of stable pharmaceutical formulations and for ensuring patient safety and therapeutic efficacy. This document details the known degradation products, proposed degradation pathways, and the analytical methodologies used to study its stability.
Degradation Profile of this compound
This compound is susceptible to degradation under a range of environmental conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The primary route of degradation in aqueous solutions involves the cleavage of the β-lactam ring, a characteristic vulnerability of cephalosporin antibiotics.[3] The stability of this compound is significantly influenced by pH, with optimal stability observed in the pH range of 4 to 6.5.[2][4] Its degradation in aqueous solutions typically follows pseudo-first-order kinetics.[4] In the solid state, the degradation kinetics can vary, presenting as a first-order reaction in dry air and an autocatalytic reaction at increased relative humidity.[5]
Degradation Byproducts
Forced degradation studies have led to the identification of several byproducts of this compound. In aqueous solutions, six degradation products have been identified using High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS).[6] In the solid state, two distinct degradation products have been observed.[5]
The molecular formulas of the degradation products identified in aqueous solutions are summarized in the table below.
| Degradation Product | Molecular Formula |
| DP1 | C5H10N3O |
| DP2 | C8H10N4O3S |
| DP3 | C13H16N5O4S2 |
| DP4 | C14H16N5O6S2 |
| DP5 | C17H23N8O3S2 |
| DP6 | C18H22N8O4S2 |
| Table 1: Molecular Formulas of this compound Degradation Products in Aqueous Solutions.[6] |
Degradation Pathways
The degradation of this compound proceeds through several pathways, primarily dictated by the nature of the stressor. The core mechanism often involves the hydrolysis of the four-membered β-lactam ring, which is essential for its antibacterial activity.
Note: The exact chemical structures of the degradation products of this compound are not publicly available in the referenced literature. Therefore, the following diagrams represent generalized degradation pathways common to cephalosporins and are intended to be illustrative. The labels DP1 through DP6 correspond to the molecular formulas listed in Table 1, but their specific structures within these pathways are proposed based on typical cephalosporin degradation patterns.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, occurring under both acidic and basic conditions.
Under acidic or basic conditions, the strained β-lactam ring is susceptible to nucleophilic attack, leading to its opening and the loss of antibacterial activity. This initial product can then undergo further rearrangements and degradations.
Oxidative Degradation
Oxidative stress, for instance from exposure to hydrogen peroxide, can also lead to the degradation of this compound.
A common site of oxidation in cephalosporins is the sulfur atom in the dihydrothiazine ring, leading to the formation of sulfoxide derivatives. These oxidized products may then be more susceptible to further degradation, including the opening of the β-lactam ring.
Quantitative Analysis of Degradation
The stability of this compound has been quantitatively assessed in various intravenous solutions under different storage conditions. The following tables summarize the percentage of the initial this compound concentration remaining over time.
| Intravenous Solution | Storage Time (h) | Remaining Concentration (%) - Unprotected from Light | Remaining Concentration (%) - Protected from Light |
| Water for Injections | 2 | 99.8 | 100.0 |
| 6 | 98.2 | 98.5 | |
| 24 | 92.1 | 92.3 | |
| 0.9% Sodium Chloride | 2 | 99.5 | 99.7 |
| 6 | 97.6 | 97.9 | |
| 24 | 91.5 | 91.8 | |
| 5% Glucose | 2 | 100.0 | 100.0 |
| 6 | 99.8 | 99.9 | |
| 24 | 99.5 | 99.6 | |
| 10% Glucose | 2 | 100.0 | 100.0 |
| 6 | 99.7 | 99.8 | |
| 24 | 99.5 | 99.5 | |
| 20% Mannitol | 2 | 91.6 | 91.8 |
| 6 | 85.4 | 85.7 | |
| 24 | 70.2 | 70.5 | |
| Table 2: Stability of this compound (20 mg/mL) in various intravenous solutions at room temperature (20°C).[4][7] |
| Intravenous Solution | Storage Time (h) | Remaining Concentration (%) |
| Water for Injections | 6 | 100.0 |
| 24 | 99.2 | |
| 0.9% Sodium Chloride | 6 | 99.8 |
| 24 | 98.9 | |
| 5% Glucose | 6 | 100.0 |
| 24 | 100.0 | |
| 10% Glucose | 6 | 100.0 |
| 24 | 100.0 | |
| 20% Mannitol | 6 | 95.3 |
| 24 | 90.1 | |
| Table 3: Stability of this compound (20 mg/mL) in various intravenous solutions at 5°C (protected from light).[4] |
| Intravenous Solution | Storage Time (days) | Remaining Concentration (%) |
| Water for Injections | 30 | 96.5 |
| 0.9% Sodium Chloride | 30 | 95.8 |
| 5% Glucose | 30 | 98.2 |
| 10% Glucose | 30 | 97.9 |
| 20% Mannitol | 30 | 88.7 |
| Table 4: Stability of this compound (20 mg/mL) in various intravenous solutions at -20°C (protected from light).[4] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][8] The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 10-20%.[2]
4.1.1. Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent).
-
Add an equal volume of 1M hydrochloric acid to the stock solution.
-
Keep the solution at room temperature (approximately 25°C) and monitor the degradation over time by taking samples at appropriate intervals.[9]
-
Neutralize the samples with an appropriate amount of base before analysis.
4.1.2. Basic Hydrolysis
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1M sodium hydroxide to the stock solution.
-
Maintain the solution at room temperature and collect samples at various time points.[9]
-
Neutralize the samples with a suitable acid prior to analysis.
4.1.3. Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add an equal volume of 3% hydrogen peroxide to the stock solution.
-
Keep the solution at room temperature and monitor the degradation by sampling at different time intervals.[9]
4.1.4. Thermal Degradation
-
Prepare a solution of this compound.
-
Expose the solution to an elevated temperature (e.g., 80°C) in a controlled environment.
-
For solid-state thermal degradation, place the powdered drug substance in a temperature-controlled oven.
-
Collect samples at various time points for analysis.
4.1.5. Photolytic Degradation
-
Prepare a solution of this compound.
-
Expose the solution to a combination of UV and visible light in a photostability chamber.
-
For solid-state photolytic degradation, spread a thin layer of the powder and expose it to the light source.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
Analytical Methodologies
4.2.1. Stability-Indicating HPLC-UV Method A validated stability-indicating HPLC method with UV detection is crucial for the quantitative analysis of this compound in the presence of its degradation products.[1]
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (95:5 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 260 nm.[1]
-
Column Temperature: 30°C.[1]
4.2.2. HPLC-ESI-Q-TOF-MS for Degradation Product Identification For the identification and structural elucidation of degradation products, a more sophisticated method involving mass spectrometry is employed.
-
Chromatographic System: High-Performance Liquid Chromatograph coupled with an Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometer.[6]
-
Column: Kinetex C18, 100 x 2.1 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1% formic acid (e.g., 5:95 v/v).[6]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for cephalosporins.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass measurements.
Conclusion
The degradation of this compound is a complex process influenced by various factors such as pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve the opening of the β-lactam ring, leading to a loss of antibacterial activity. A thorough understanding of these degradation pathways and the resulting byproducts is paramount for the development of robust and stable formulations of this compound. The use of validated stability-indicating analytical methods is essential for monitoring the integrity of the drug substance and product throughout its shelf life. Further research to elucidate the precise structures of the degradation products will provide a more complete picture of the degradation profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. asianpubs.org [asianpubs.org]
- 5. Stability studies of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. ptfarm.pl [ptfarm.pl]
The Discovery and Development of Cefoselis Sulfate: A Technical Overview
An in-depth guide for researchers and drug development professionals on the history, mechanism, and evaluation of the fourth-generation cephalosporin, Cefoselis Sulfate.
This compound, a fourth-generation parenteral cephalosporin, represents a significant advancement in the fight against bacterial infections. Developed and launched in Japan, its broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including some resistant strains, has made it a valuable therapeutic agent. This technical guide provides a comprehensive overview of the discovery, development, and key characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development: A Timeline
Cefoselis, also known by its development code FK-037, was discovered and developed by the Japanese pharmaceutical company Fujisawa Pharmaceutical Co., Ltd.[1] The development of Cefoselis was part of a broader effort in the late 20th century to create new cephalosporins with an expanded spectrum of activity and increased stability against β-lactamases.
The journey of Cefoselis from laboratory to clinic can be summarized in the following key milestones:
-
Early 1990s: Synthesis and Preclinical Evaluation: Researchers at Fujisawa Pharmaceutical synthesized a series of novel cephalosporin compounds, including the molecule that would become Cefoselis. Preclinical studies demonstrated its potent in-vitro and in-vivo antibacterial activity against a wide range of pathogens.
-
1998: Launch in Japan: Following successful clinical trials, Cefoselis was launched in Japan for the treatment of various bacterial infections.[2]
-
2005: Corporate Merger: Fujisawa Pharmaceutical Co., Ltd. merged with Yamanouchi Pharmaceutical Co., Ltd. to form Astellas Pharma Inc., which continued the marketing and post-market surveillance of Cefoselis.[1][3][4]
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process involving the construction of the core cephalosporin structure and the subsequent addition of its characteristic side chains. The key structural feature of Cefoselis is the 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain, which contributes to its broad-spectrum activity.
A general outline of the synthesis is as follows:
-
Core Cephalosporin Synthesis: The synthesis typically starts with a readily available penicillin or cephalosporin precursor. A series of chemical reactions are employed to construct the 7-aminocephalosporanic acid (7-ACA) nucleus.
-
Side Chain Attachment at C-7: The (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino] side chain is attached to the 7-amino position of the 7-ACA core. This side chain is common to many third and fourth-generation cephalosporins and confers stability against many β-lactamases.
-
Side Chain Attachment at C-3: The novel 3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl] side chain is introduced at the C-3 position of the cephem ring. This step is crucial for defining the unique antibacterial spectrum of Cefoselis.
-
Salt Formation: The final step involves the formation of the sulfate salt to improve the stability and solubility of the drug for parenteral administration.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[7] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall.
-
Inhibition of Transpeptidation: The inactivation of PBPs by Cefoselis prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[5]
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[6]
The following diagram illustrates the mechanism of action of this compound:
Caption: Mechanism of action of this compound.
In-Vitro and In-Vivo Efficacy
The antibacterial activity of this compound has been extensively evaluated in both in-vitro and in-vivo studies.
In-Vitro Activity
Cefoselis demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. Its activity is often compared to other third and fourth-generation cephalosporins.
Table 1: In-Vitro Activity of Cefoselis (MIC90 in μg/mL)
| Organism | Cefoselis (FK-037) | Ceftazidime | Cefepime | Cefpirome |
| Staphylococcus aureus (MSSA) | 1 | >128 | 4 | 2 |
| Staphylococcus aureus (MRSA) | 8 | >128 | 32 | 16 |
| Streptococcus pneumoniae | 0.12 | 0.5 | 0.06 | 0.06 |
| Escherichia coli | ≤1 | 0.5 | ≤0.25 | ≤0.25 |
| Klebsiella pneumoniae | ≤1 | 1 | ≤0.25 | ≤0.25 |
| Pseudomonas aeruginosa | 16 | 8 | 8 | 8 |
Data compiled from various in-vitro studies. MIC90 represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.[8]
In-Vivo Efficacy
Animal models have been crucial in demonstrating the in-vivo efficacy of Cefoselis in treating various infections.
Table 2: In-Vivo Efficacy of Cefoselis (FK-037) in Murine Infection Models
| Infection Model | Pathogen | Efficacy Measure (ED50 in mg/kg) |
| Systemic Infection | Staphylococcus aureus (MSSA) | 0.39 |
| Systemic Infection | Staphylococcus aureus (MRSA) | 1.56 |
| Systemic Infection | Escherichia coli | 0.025 |
| Systemic Infection | Pseudomonas aeruginosa | 1.56 |
| Respiratory Tract Infection | Klebsiella pneumoniae | 0.78 |
ED50 represents the effective dose required to protect 50% of the animals from lethal infection.[9]
Experimental Protocols
The evaluation of a new antibacterial agent like this compound relies on standardized and reproducible experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Cefoselis against various bacterial isolates is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In-Vivo Efficacy Studies (Murine Systemic Infection Model)
Protocol:
-
Animal Model: Groups of mice are used for the study.
-
Infection: The mice are infected intraperitoneally with a lethal dose of the test pathogen.
-
Drug Administration: this compound is administered subcutaneously or intravenously at various doses at specified time points post-infection.
-
Observation: The animals are observed for a defined period (e.g., 7 days), and mortality is recorded.
-
ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of Cefoselis in Animals and Humans
| Species | Dose (mg/kg) | Route | Half-life (h) | Cmax (μg/mL) | AUC (μg·h/mL) |
| Mouse | 20 | IV | 0.2 | 100 | 25 |
| Rat | 20 | IV | 0.3 | 80 | 30 |
| Dog | 20 | IV | 1.0 | 120 | 150 |
| Human | 1000 | IV | 1.5-2.0 | 150-200 | 250-300 |
Values are approximate and can vary based on the specific study design.
Cefoselis is primarily excreted unchanged in the urine, indicating minimal metabolism.
Clinical Trials
Clinical trials have been conducted to evaluate the safety and efficacy of this compound in human subjects for the treatment of various bacterial infections. These trials have typically involved comparing Cefoselis to other established broad-spectrum antibiotics.
A multicenter, double-blind, randomized clinical trial in China demonstrated that intravenous Cefoselis had equal clinical efficacy and safety to cefepime for the treatment of acute, moderate, and severe bacterial infections.
Conclusion
This compound is a potent fourth-generation cephalosporin with a broad spectrum of antibacterial activity. Its development by Fujisawa Pharmaceutical and subsequent launch marked a significant addition to the therapeutic armamentarium against challenging bacterial infections. The information presented in this technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and preclinical and clinical evaluation, serving as a valuable resource for researchers and drug development professionals. Continued surveillance and research are essential to optimize its clinical use and monitor for the emergence of resistance.
References
- 1. Interaction of cephalosporins with penicillin-binding proteins of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 8. Comparative in vitro activity of FK-037, a new cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analysis of Cefoselis Sulfate by High-Performance Liquid Chromatography
These application notes provide a comprehensive guide for the quantitative analysis of Cefoselis Sulfate in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for its quantification in quality control, pharmacokinetic studies, and clinical monitoring. This document outlines a robust HPLC method for the determination of this compound, including detailed experimental protocols and validation parameters.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the analysis of this compound. The following conditions are based on established methods for similar cephalosporin compounds and are a strong starting point for method development and validation.
Table 1: Proposed HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| HPLC System | Quaternary Pump, Autosampler, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with a mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v)[3] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[3] |
| Detection | UV at 250 nm[3] |
| Run Time | Approximately 10-15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation technique depends on the matrix.
-
Reconstitute the contents of one vial of this compound for injection with the specified volume of sterile water.
-
Accurately transfer a volume of the reconstituted solution equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protein precipitation is a common and effective method for sample clean-up in biological fluids.[6][7]
-
To 500 µL of plasma or serum sample in a microcentrifuge tube, add 1 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following validation parameters should be assessed:
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks (e.g., excipients, degradation products). Peak purity should be confirmed using a PDA detector.[4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear relationship between peak area and concentration with a correlation coefficient (r²) ≥ 0.999 over the specified range.[3] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay.[8] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percentage recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).[3] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied.[5] |
System Suitability
Before starting the analysis, the suitability of the chromatographic system must be verified.
Table 3: System Suitability Parameters and Limits
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (for 6 replicate injections) | ≤ 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. jetir.org [jetir.org]
- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
In Vivo Efficacy of Cefoselis Sulfate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefoselis sulfate, a fourth-generation parenteral cephalosporin known by its development code FK037, exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] Its potent in vivo efficacy has been demonstrated in various animal models of infection, making it a compound of significant interest for further research and clinical development. These application notes provide a detailed overview of the in vivo efficacy of this compound in murine models of systemic infection (septicemia) and pneumonia, compiling quantitative data and experimental protocols from key studies to facilitate the design and execution of future research.
Mechanism of Action
This compound exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. It has a high affinity for essential penicillin-binding proteins (PBPs) in both Gram-positive and Gram-negative bacteria. This binding disrupts the cross-linking of peptidoglycan, a critical component of the cell wall, leading to cell lysis and death.
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the protective effects (ED50) of this compound administered subcutaneously (s.c.) against systemic infections caused by a range of bacterial pathogens.
Systemic Infections in Mice
Table 1: Protective Effect (ED50) of this compound in Systemic Murine Infections
| Challenge Organism | Strain | ED50 (mg/kg) | Comparator ED50 (mg/kg) |
| Staphylococcus aureus Smith | 0.88 | Ceftazidime: 13 | |
| S. aureus SR2015 (MRSA) | 13 | Ceftazidime: >100 | |
| Streptococcus pneumoniae Type 3 | 0.44 | Ceftazidime: 0.88 | |
| Escherichia coli Ec-14 | 0.09 | Ceftazidime: 0.08 | |
| Klebsiella pneumoniae K-1 | 0.20 | Ceftazidime: 0.13 | |
| Pseudomonas aeruginosa P-9 | 3.2 | Ceftazidime: 3.5 |
Data compiled from "In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin".[3]
Table 2: Comparative Protective Effect (ED50) of this compound and Other Cephalosporins in Systemic Murine Infections
| Challenge Organism | Strain | Cefoselis (FK037) ED50 (mg/kg) | Cefpirome ED50 (mg/kg) | Ceftazidime ED50 (mg/kg) |
| S. aureus Smith | 0.88 | 0.88 | 13 | |
| S. aureus 87 (MRSA) | 1.8 | 3.5 | 100 | |
| E. coli 0-78 | 0.06 | 0.06 | 0.06 | |
| S. marcescens T-55 | 0.50 | 0.50 | 0.50 | |
| P. aeruginosa GN11189 | 1.8 | 3.5 | 1.8 |
Data compiled from "In vivo antibacterial activity of FK037, a novel parenteral broad-spectrum cephalosporin".[3]
Experimental Protocols
Murine Systemic Infection Model (Septicemia)
This protocol outlines the methodology for evaluating the efficacy of this compound in a systemic infection model in mice.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain, male, 4 weeks old, weighing 18-22 g)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial culture medium (e.g., Trypticase soy broth)
-
Mucin (for certain bacterial strains to enhance virulence)
-
This compound for injection
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in a suitable broth medium.
-
Dilute the bacterial culture with sterile saline or broth to the desired concentration (CFU/ml). For some strains, such as E. coli, the bacterial suspension is mixed with an equal volume of 5% mucin to enhance infectivity.
-
-
Infection:
-
Infect mice via intraperitoneal (i.p.) injection with 0.5 ml of the prepared bacterial inoculum. The inoculum size should be predetermined to cause lethal infection in untreated control animals within a specified timeframe (e.g., 2-3 days).
-
-
Treatment:
-
One hour after infection, administer this compound subcutaneously (s.c.) at various dose levels. A control group should receive the vehicle (e.g., sterile saline) only.
-
-
Observation and Data Collection:
-
Observe the animals for mortality twice daily for a period of 7 days.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED50) using a statistical method such as the probit method, based on the survival rates at day 7.
-
Murine Pneumonia Model
This protocol details the establishment of a respiratory tract infection model in mice to assess the therapeutic efficacy of this compound.
Materials:
-
Specific pathogen-free mice (e.g., ICR strain, male, 4 weeks old)
-
Bacterial strain known to cause pneumonia (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)
-
Appropriate bacterial culture medium
-
Anesthetic agent (e.g., ether)
-
This compound for injection
-
Sterile saline
-
Micropipette for intranasal administration
Procedure:
-
Animal Preparation: House mice under standard laboratory conditions.
-
Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration.
-
-
Infection:
-
Lightly anesthetize the mice.
-
While holding the mouse in a supine position, instill a small volume (e.g., 20-50 µl) of the bacterial suspension into the nostrils.
-
-
Treatment:
-
Initiate treatment with this compound at a specified time post-infection (e.g., 18-24 hours). Administer the antibiotic subcutaneously at various doses. A control group should receive the vehicle.
-
-
Efficacy Assessment:
-
Survival: Monitor the animals for a defined period (e.g., 10-14 days) and record mortality to determine the ED50.
-
Bacterial Load: At a specific time point after treatment, euthanize a subset of animals. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for viable bacterial counts (CFU/g of lung tissue).
-
-
Data Analysis:
-
Calculate the ED50 for survival studies.
-
For bacterial load studies, compare the mean log10 CFU/g of lung tissue between treated and control groups to determine the reduction in bacterial burden.
-
Murine Meningitis Model (General Protocol)
While specific in vivo efficacy data for this compound in a meningitis model was not available in the reviewed literature, the following is a general protocol for establishing a murine meningitis model. This can be adapted to evaluate the efficacy of this compound.
Materials:
-
Mice (strain to be selected based on susceptibility to the chosen pathogen)
-
Meningitis-causing bacterial strain (e.g., Streptococcus pneumoniae, Neisseria meningitidis)
-
Stereotaxic apparatus for precise injection
-
Anesthetic agent
-
This compound for injection
-
Sterile saline and surgical tools
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and mount it on a stereotaxic frame.
-
Inoculum Preparation: Prepare a bacterial suspension of a known concentration in sterile saline.
-
Infection:
-
Make a small incision in the skin over the cisterna magna.
-
Using a Hamilton syringe, slowly inject a small volume (e.g., 10-20 µl) of the bacterial suspension into the cisterna magna.
-
-
Treatment:
-
At a predetermined time post-infection, administer this compound via a systemic route (e.g., subcutaneous or intravenous).
-
-
Efficacy Assessment:
-
Survival: Monitor animals for survival over a set period.
-
Bacterial Load: At designated time points, euthanize animals and collect cerebrospinal fluid (CSF) and brain tissue for quantitative bacteriology.
-
Histopathology: Brain tissue can be processed for histological examination to assess the degree of inflammation and tissue damage.
-
-
Data Analysis: Analyze survival data and bacterial counts to determine the efficacy of the treatment.
Conclusion
This compound has demonstrated potent in vivo efficacy against a range of clinically relevant pathogens in murine models of systemic infection and pneumonia. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this fourth-generation cephalosporin. Further studies, particularly in models of meningitis, are warranted to fully elucidate its spectrum of in vivo activity.
References
- 1. TOC-39, a novel parenteral broad-spectrum cephalosporin with excellent activity against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of FK037, a novel parenteral broad-spectrum cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Cefoselis Sulfate for the Treatment of Respiratory Tract Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While Cefoselis Sulfate is a broad-spectrum, fourth-generation cephalosporin with demonstrated in-vitro activity against various pathogens, comprehensive clinical trial data specifically for the treatment of respiratory tract infections is limited in publicly available literature. The following application notes and protocols are based on the known pharmacological properties of Cefoselis, its in-vitro efficacy against respiratory pathogens, and established clinical trial methodologies for similar cephalosporins in treating respiratory tract infections.
Introduction
Cefoselis is a parenteral fourth-generation cephalosporin antibiotic.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] Cefoselis exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] This document provides an overview of its potential application in treating respiratory tract infections, along with hypothetical clinical trial protocols based on established practices for this class of antibiotics.
Mechanism of Action
Cefoselis, a β-lactam antibiotic, disrupts the synthesis of the peptidoglycan layer of bacterial cell walls. This interference with a crucial component of the cell wall leads to the weakening of the wall and subsequent cell death.[2][3]
References
- 1. In vitro and In vivo activities of LB 10827, a new oral cephalosporin, against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro activity of cefodizime against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of commonly used oral antimicrobial agents against community isolates of respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Sulfate preparation for intravenous administration in research
For Intravenous Administration and In Vitro Studies
These application notes provide detailed protocols for the preparation and handling of Cefoselis Sulfate for use in research settings, including intravenous administration and in vitro experiments. The information is intended for researchers, scientists, and professionals in drug development.
Product Information
This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[1][3] This interference with the final step of peptidoglycan synthesis leads to a compromised cell wall, resulting in bacterial cell lysis and death.[1][3] Due to its stability against β-lactamases, this compound is effective against many resistant bacterial strains.[1][3]
Solubility Data
For research purposes, this compound can be dissolved in various solvents. It is recommended to prepare fresh solutions for immediate use.[2] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
| Solvent System | Solubility | Notes |
| Phosphate-Buffered Saline (PBS) | 25 mg/mL (40.28 mM) | Clear solution. |
| Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL | Gentle warming may be required.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.03 mM) | Clear solution.[2] |
Stability of this compound for Intravenous Administration
A study on the stability of a 20 mg/mL solution of this compound in various intravenous diluents provides critical data for preparing solutions for administration.[5][6] The stability is significantly influenced by the storage temperature and the composition of the intravenous solution.[5][6] this compound is most stable at a pH range of 4 to 6.5.[5]
Stability Data for this compound (20 mg/mL) in Different IV Solutions [5][7]
| Intravenous Solution | Storage Temperature | Time | Remaining Concentration (%) |
| 5% Glucose | 20°C (Room Temp) | 24 h | > 99.5% |
| 10% Glucose | 20°C (Room Temp) | 24 h | > 99.5% |
| 20% Mannitol | 20°C (Room Temp) | 2 h | 91.6% |
| Various IV Solutions | 5°C (Refrigerated) | 24 h | Stable |
| Various IV Solutions | -20°C (Frozen) | 30 days | Stable |
Note: The study indicates that protection from light has a negligible effect on stability at room temperature for up to 2 hours, except when using Jonosteril and mannitol as diluents.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, for subsequent dilution in culture media or buffers for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile container.
-
Add the required volume of DMSO to achieve the target concentration (e.g., ≥62.1 mg/mL).[4]
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If needed, gently warm the solution or use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[4]
Protocol 2: Preparation of this compound for Intravenous Administration in Research
This protocol outlines the steps for reconstituting and diluting this compound for intravenous administration, for example, in animal studies. The final concentration should be adjusted based on the specific experimental requirements. This protocol is based on a final concentration of 20 mg/mL as used in stability studies.[5]
Materials:
-
This compound powder for injection
-
Sterile Water for Injection (SWFI) or appropriate sterile intravenous diluent (e.g., 5% Dextrose/Glucose, 0.9% Sodium Chloride)
-
Sterile syringes and needles
-
Appropriate intravenous infusion bags or syringes for administration
-
70% ethanol or other suitable disinfectant
Procedure:
-
Calculate the required amount of this compound and the volume of diluent needed to achieve the desired final concentration.
-
Disinfect the rubber stopper of the this compound vial and the diluent vial with 70% ethanol.
-
Using a sterile syringe and needle, draw up the calculated volume of the chosen sterile diluent.
-
Inject the diluent into the this compound vial.
-
Gently swirl or agitate the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
Withdraw the reconstituted solution into a sterile syringe for direct injection or add it to a larger volume of a compatible intravenous solution in an infusion bag for infusion.
-
For administration, it is recommended to use the solution promptly after preparation. Based on stability data, solutions in 5% or 10% glucose are stable for at least 24 hours at room temperature.[5][6]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IV Solution Preparation
Caption: Workflow for preparing this compound IV solution.
References
Application Notes and Protocols for Assessing Cefoselis Sulfate Penetration of the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols to assess the blood-brain barrier (BBB) penetration of Cefoselis Sulfate, a fourth-generation cephalosporin antibiotic. While studies indicate that this compound can cross the BBB, detailed quantitative data in publicly available literature is limited. Therefore, this document outlines established in vivo and in vitro methodologies for determining the extent of its central nervous system (CNS) penetration and provides representative data from other cephalosporins for comparative purposes.
Data Presentation
A critical aspect of assessing BBB penetration is the quantification of the compound's concentration in the brain and cerebrospinal fluid (CSF) relative to its concentration in the blood. Due to the lack of specific publicly available quantitative data for this compound, the following table summarizes representative BBB penetration data for other cephalosporins to illustrate how such data is typically presented. This information is crucial for understanding the potential therapeutic window and risk of neurotoxicity.
| Cephalosporin | Model System | Penetration Metric | Value | Reference |
| Cefazolin | Critically ill patients | CSF/Serum AUC Ratio | 6.7% (Median) | [1] |
| Cefazolin | Rat | Brain/Blood AUC Ratio | 6% | [2] |
| Cefoperazone | Rat | Brain/Blood AUC Ratio | 7-8% | [3] |
| Cefotaxime | Rat | Brain/Blood AUC Ratio | 6.9% | [4] |
| Ceftriaxone | Patients | CSF/Serum Ratio | 3.73-31.80% (inflamed meninges) | [5] |
| Ceftaroline | Rabbits | CSF/Serum AUC Ratio | 3% (uninflamed meninges) | [6] |
| Ceftaroline | Rabbits | CSF/Serum AUC Ratio | 15% (inflamed meninges) | [6] |
Note: The degree of BBB penetration for many antibiotics, including cephalosporins, can be significantly influenced by factors such as meningeal inflammation, which can increase permeability.[6][7]
Experimental Protocols
The following are detailed protocols for widely accepted methods to assess the BBB penetration of compounds like this compound.
In Vivo Protocol: Brain Microdialysis in a Rodent Model
This protocol is based on the methodology used in studies assessing this compound's BBB penetration in rats. It allows for the continuous sampling of unbound drug concentrations in the brain's extracellular fluid (ECF).
Objective: To determine the pharmacokinetic profile of this compound in the brain ECF and compare it to plasma concentrations.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Analytical equipment for drug quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) and mount it in a stereotaxic frame.
-
Surgically expose the skull and drill a small burr hole over the target brain region (e.g., striatum or hippocampus).
-
-
Probe Implantation:
-
Carefully insert the microdialysis probe into the brain parenchyma to the desired depth.
-
Secure the probe to the skull using dental cement.
-
-
Perfusion and Equilibration:
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microinfusion pump.
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound intravenously (e.g., via the tail vein) at the desired dose.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) using a refrigerated fraction collector.
-
Collect blood samples at corresponding time points from a cannulated artery or vein.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the brain dialysate and plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) and the area under the curve (AUC) for both brain ECF and plasma to determine the extent of BBB penetration.
-
In Vitro Protocol: Transwell Blood-Brain Barrier Model
This protocol describes the use of a well-established in vitro model to assess the permeability of this compound across a cell-based BBB model.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., with 0.4 µm pore size polycarbonate membranes)
-
24-well plates
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells
-
Cell culture medium and supplements
-
Extracellular matrix coating solution (e.g., collagen I and fibronectin)
-
This compound
-
Lucifer yellow or fluorescently-labeled dextran (for barrier integrity assessment)
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Analytical equipment for drug quantification
Procedure:
-
Insert Coating:
-
Coat the apical side of the Transwell inserts with an extracellular matrix solution and incubate.
-
-
Cell Seeding:
-
Seed the brain endothelial cells onto the coated inserts at a high density.
-
Add culture medium to both the apical (upper) and basolateral (lower) chambers.
-
-
Barrier Formation and Verification:
-
Culture the cells for several days to allow for the formation of a tight monolayer.
-
Monitor the integrity of the barrier by measuring the TEER daily. A high TEER value indicates a well-formed barrier.
-
Confirm low permeability to paracellular markers like Lucifer yellow or fluorescently-labeled dextran.
-
-
Permeability Assay:
-
Replace the medium in both chambers with a transport buffer.
-
Add this compound to the apical chamber.
-
At specified time points, collect samples from the basolateral chamber.
-
To assess active efflux, add this compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the collected samples using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the apical-to-basolateral and basolateral-to-apical directions.
-
The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
-
Visualization of Potential Transport Mechanisms
The transport of cephalosporins across the BBB can be mediated by various transporters. While the specific transporters for this compound have not been fully elucidated, it is known that other cephalosporins are substrates for Organic Anion Transporters (OATs), which often function as efflux pumps at the BBB, moving the drug from the brain back into the blood.[8] The efficient penetration of this compound suggests it may either evade these efflux transporters or utilize an influx transporter.
Caption: Potential transport pathways of cephalosporins across the BBB.
References
- 1. Pharmacokinetic Evaluation of Cefazolin in the Cerebrospinal Fluid of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cefazolin in rat blood and brain by microdialysis and microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of unbound cefoperazone in rat blood and brain using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent quantification and pharmacokinetic analysis of cefotaxime in rat blood and brain by microdialysis and microbore liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of cerebrospinal fluid concentration and plasma free concentration as a surrogate measurement for brain free concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Modeling of Free Plasma and Free Brain Concentrations of Ceftaroline in Healthy and Methicillin-Resistant Staphylococcus aureus-Infected Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cefoselis, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefoselis Sulfate: Application Notes and Protocols for Investigating Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed experimental protocols for the investigation of Cefoselis Sulfate's efficacy against Pseudomonas aeruginosa. Cefoselis is a fourth-generation cephalosporin that exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1]
Mechanism of Action
This compound, a β-lactam antibiotic, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall.[1][2] This binding inhibits the transpeptidation step in peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[1][2] Disruption of the cell wall leads to cell lysis and bacterial death.[1]
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of Cefoselis against Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of Cefoselis against Pseudomonas aeruginosa
| Parameter | Value (mg/L) | Reference |
| MIC Range | 0.25 - >256 | [3] |
| Epidemiological Cut-Off Value (ECOFF) | 32 | [3] |
Table 2: Zone Diameter Epidemiological Cut-Off Value (ECOFF) for Cefoselis against Pseudomonas aeruginosa
| Parameter | Value (mm) | Reference |
| Zone Diameter ECOFF | 21 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound against P. aeruginosa. These are generalized protocols based on established standards and should be adapted as needed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3][4][5][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
This compound powder
-
Pseudomonas aeruginosa isolates (clinical or reference strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 1°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent. Sterilize by filtration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 512 mg/L).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35 ± 1°C for 18-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[5]
-
Caption: Workflow for MIC determination.
Protocol 2: Antimicrobial Susceptibility Testing by Disc Diffusion
This protocol is based on the EUCAST guidelines for disc diffusion testing.[3][7][8][9][10]
Objective: To determine the susceptibility of P. aeruginosa to this compound by measuring the zone of growth inhibition around a drug-impregnated disc.
Materials:
-
This compound discs (potency to be determined based on expected MICs)
-
Pseudomonas aeruginosa isolates
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
-
Calipers or ruler
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum as described in Protocol 1, matching the 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Discs:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound disc to the surface of the agar.
-
Ensure the disc is in firm contact with the agar.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 1°C for 18-20 hours in ambient air.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the zone of complete growth inhibition (including the disc diameter) to the nearest millimeter using calipers or a ruler.
-
Interpret the results based on established zone diameter breakpoints for Cefoselis.
-
Protocol 3: Murine Model of Pseudomonas aeruginosa Lung Infection (Generalized)
This is a generalized protocol that can be adapted to evaluate the in vivo efficacy of this compound. Specific parameters such as the mouse strain, bacterial inoculum size, and treatment regimen should be optimized in pilot studies.[11][12][13][14][15][16][17]
Objective: To assess the therapeutic efficacy of this compound in a mouse model of acute pneumonia caused by P. aeruginosa.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Pseudomonas aeruginosa (a virulent strain, e.g., PAO1 or a clinical isolate)
-
This compound for injection
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Sterile phosphate-buffered saline (PBS)
-
Intratracheal or intranasal administration device
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow P. aeruginosa to mid-log phase in a suitable broth.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL for intratracheal instillation).[11]
-
-
Infection:
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
A control group should receive a vehicle control (e.g., sterile saline).
-
The dosing regimen (dose and frequency) should be based on available pharmacokinetic data or determined in preliminary studies.
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival over a defined period (e.g., 72 hours).
-
At a predetermined endpoint, euthanize the mice.
-
-
Assessment of Bacterial Burden:
-
Aseptically harvest the lungs and other relevant organs (e.g., spleen, liver).
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare the survival rates and bacterial burdens between the this compound-treated group and the control group using appropriate statistical methods.
-
Caption: Workflow for a murine lung infection model.
Disclaimer: These protocols are intended for guidance purposes for research professionals. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and biosafety. The scarcity of published data on the experimental use of this compound for P. aeruginosa infections necessitates careful optimization of these protocols.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of the new orally active cephalosporin FK027 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eucast broth microdilution: Topics by Science.gov [science.gov]
- 5. youtube.com [youtube.com]
- 6. EUCAST: News [eucast.org]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 9. nicd.ac.za [nicd.ac.za]
- 10. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 11. Mouse model of acute P. aeruginosa lung infection [bio-protocol.org]
- 12. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]
- 15. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefoselis Sulfate Resistance in Gram-Negative Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefoselis Sulfate resistance in gram-negative bacteria.
Troubleshooting Guides
This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound for your gram-negative bacterial isolates.
| Potential Cause | Suggested Solution |
| Expression of β-lactamases: The bacteria may be producing enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. Common β-lactamases in gram-negative bacteria include AmpC, extended-spectrum β-lactamases (ESBLs), and carbapenemases. | 1. Perform β-lactamase detection assays: Use phenotypic methods like the double-disk synergy test or modified Hodge test. 2. Molecular characterization: Employ PCR to detect the presence of specific β-lactamase genes (e.g., blaCTX-M, blaSHV, blaTEM, blaAmpC). 3. Synergy testing: Evaluate this compound in combination with a β-lactamase inhibitor (e.g., clavulanic acid, tazobactam) using a checkerboard assay to determine if there is a significant decrease in the MIC. |
| Reduced outer membrane permeability: Mutations in or loss of porin channels (e.g., OmpF, OmpC in E. coli and Klebsiella pneumoniae, OprD in Pseudomonas aeruginosa) can limit the entry of this compound into the bacterial cell.[1][2] | 1. Outer Membrane Protein (OMP) analysis: Perform SDS-PAGE to visualize the OMP profile and identify any missing or altered porin bands compared to a susceptible control strain. 2. Gene sequencing: Sequence the genes encoding for major porins to identify mutations that could lead to non-functional channels. |
| Active efflux of the antibiotic: The bacteria may possess efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target, the penicillin-binding proteins (PBPs).[3] | 1. Perform efflux pump inhibition assays: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI) such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[4] |
| Alteration of the target site: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, leading to decreased efficacy. | 1. PBP binding assays: If available, perform competitive binding assays with radiolabeled penicillin to assess the affinity of this compound for the bacterial PBPs. 2. Gene sequencing: Sequence the genes encoding for key PBPs to identify mutations associated with reduced β-lactam binding. |
Issue 2: Inconsistent results in this compound synergy testing with inhibitors.
| Potential Cause | Suggested Solution |
| Inappropriate inhibitor concentration: The concentration range of the β-lactamase or efflux pump inhibitor may not be optimal for observing a synergistic effect. | 1. Determine the MIC of the inhibitor alone: This will help establish a non-toxic concentration range for the synergy assay. 2. Use a wider range of inhibitor concentrations: In your checkerboard assay, include a broad range of inhibitor concentrations, both above and below its MIC. |
| Incorrect experimental setup: Errors in the preparation of antibiotic dilutions or bacterial inoculum can lead to unreliable results. | 1. Verify stock solution concentrations: Ensure the accuracy of your this compound and inhibitor stock solutions. 2. Standardize inoculum density: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration for each experiment. |
| The resistance mechanism is not susceptible to the chosen inhibitor: The observed resistance may be due to a mechanism that is not affected by the inhibitor being tested (e.g., using a β-lactamase inhibitor when the primary resistance mechanism is porin loss). | 1. Characterize the primary resistance mechanism first: Before conducting extensive synergy studies, perform experiments to identify the most likely resistance mechanism as outlined in "Issue 1". |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a fourth-generation cephalosporin antibiotic.[5] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death.
Q2: What are the primary mechanisms of resistance to this compound in gram-negative bacteria?
A2: The main resistance mechanisms include:
-
Enzymatic degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound.
-
Reduced permeability: Loss or mutation of outer membrane porins, which restricts the entry of the antibiotic into the cell.[1][2]
-
Efflux pumps: Active transport of this compound out of the bacterial cell.[3]
-
Target site modification: Alterations in the structure of penicillin-binding proteins (PBPs) that reduce the binding affinity of the antibiotic.
Q3: How can I determine if my bacterial isolate is producing β-lactamases that are active against this compound?
A3: You can use a combination of phenotypic and genotypic methods. A double-disk synergy test can provide a preliminary indication of ESBL production. For more definitive evidence, you can perform PCR to detect common β-lactamase genes. To directly assess the impact on this compound, a checkerboard synergy test with a β-lactamase inhibitor like clavulanic acid or tazobactam can be performed. A significant decrease in the MIC of this compound in the presence of the inhibitor suggests that β-lactamase activity is a key resistance mechanism.
Q4: What is a checkerboard assay and how is it used to assess synergy?
A4: A checkerboard assay is a microdilution method used to evaluate the interaction between two antimicrobial agents, such as this compound and a resistance inhibitor.[6][7] Serial dilutions of both compounds are prepared in a 96-well plate, and the combination is tested against a standardized bacterial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is generally considered synergistic.[8]
Q5: Are there any known inhibitors that can restore the activity of this compound against resistant gram-negative bacteria?
A5: Yes, depending on the resistance mechanism.
-
β-lactamase inhibitors: Compounds like clavulanic acid, sulbactam, and tazobactam can inhibit the activity of many β-lactamases, potentially restoring this compound's efficacy.
-
Efflux pump inhibitors (EPIs): While still largely in the research and development phase, compounds like phenylalanine-arginine β-naphthylamide (PAβN) have been shown to inhibit efflux pumps and can be used experimentally to investigate this resistance mechanism.[4]
Data Presentation
Table 1: this compound MIC Values for Susceptible and Resistant Gram-Negative Bacteria
| Organism | Resistance Phenotype | This compound MIC Range (μg/mL) | Reference |
| Pseudomonas aeruginosa | Susceptible | 2 - 8 | [9] |
| Pseudomonas aeruginosa | Carbapenem-Resistant | 4 - >256 | [9][10] |
| Klebsiella pneumoniae | Susceptible | ≤ 1 | [11] |
| Klebsiella pneumoniae | Carbapenem-Resistant | 8 - >32 | [12] |
| Escherichia coli | Susceptible | ≤ 0.125 | [10] |
| Enterobacter cloacae | Susceptible | ≤ 0.25 | [10] |
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index in Synergy Testing
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay for this compound and a β-lactamase Inhibitor
Objective: To determine the in vitro interaction between this compound and a β-lactamase inhibitor against a resistant gram-negative bacterial strain.
Materials:
-
This compound powder
-
β-lactamase inhibitor powder (e.g., clavulanic acid)
-
Resistant gram-negative bacterial isolate
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Methodology:
-
Prepare stock solutions: Prepare concentrated stock solutions of this compound and the β-lactamase inhibitor in an appropriate solvent.
-
Determine individual MICs: Perform a standard broth microdilution assay to determine the MIC of this compound and the β-lactamase inhibitor individually for the test organism.
-
Prepare antibiotic dilutions in the microtiter plate: a. In a 96-well plate, add MHB to all wells. b. Create serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the β-lactamase inhibitor along the y-axis (e.g., rows A-G). c. Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the inhibitor alone to re-confirm the MICs. Column 12 should serve as a growth control (no antibiotic).
-
Prepare bacterial inoculum: Culture the bacterial isolate overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculate and incubate: Add the standardized bacterial inoculum to all wells except for a sterility control. Incubate the plate at 35-37°C for 16-20 hours.
-
Read results and calculate FIC index: a. Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. b. Calculate the FIC for each drug: FICA = MIC of drug A in combination / MIC of drug A alone; FICB = MIC of drug B in combination / MIC of drug B alone. c. Calculate the FIC index: FIC Index = FICA + FICB. d. Interpret the results based on the values in Table 2.
Protocol 2: Outer Membrane Protein (OMP) Analysis by SDS-PAGE
Objective: To visualize the outer membrane protein profile of a this compound-resistant gram-negative bacterium to identify potential porin loss.
Materials:
-
This compound-resistant and -susceptible bacterial isolates
-
Lysis buffer
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Coomassie Brilliant Blue or silver stain
-
Centrifuge
Methodology:
-
Bacterial culture and harvesting: Grow overnight cultures of the resistant and susceptible strains. Harvest the cells by centrifugation.
-
OMP extraction: a. Resuspend the bacterial pellets in lysis buffer and disrupt the cells using sonication or a French press. b. Centrifuge to remove unbroken cells. c. Isolate the total membrane fraction by ultracentrifugation. d. Selectively solubilize the inner membrane proteins with a detergent like Triton X-100, leaving the outer membrane proteins in the pellet. e. Wash and resuspend the OMP-containing pellet.
-
Protein quantification: Determine the protein concentration of the OMP extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE: a. Mix the OMP samples with loading buffer and heat to denature the proteins. b. Load equal amounts of protein from the resistant and susceptible strains onto an SDS-PAGE gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining and analysis: a. Stain the gel with Coomassie Brilliant Blue or silver stain. b. Destain the gel and visualize the protein bands. c. Compare the OMP profiles of the resistant and susceptible strains, looking for the absence or reduced intensity of bands corresponding to major porins in the resistant isolate.
Mandatory Visualizations
Caption: Mechanisms of this compound action and resistance in gram-negative bacteria.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of efflux pumps, their inhibitors, and regulators in colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression analysis shows that cephalosporin resistance is intrinsic to Clostridioides difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of epidemiological cut-off values for cefoselis, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of revised susceptibility breakpoints on bacteremia of Klebsiella pneumoniae: Minimum inhibitory concentration of cefazolin and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbapenem-Resistant Klebsiella pneumoniae Among Patients with Ventilator-Associated Pneumonia: Evaluation of Antibiotic Combinations and Susceptibility to New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cefoselis Sulfate Dosage for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cefoselis Sulfate in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a fourth-generation cephalosporin antibiotic. Its bactericidal effect stems from the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to a weakened cell wall and subsequent cell lysis.
Q2: What is the antibacterial spectrum of this compound?
A2: this compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA) and non-extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. However, it shows poor activity against methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing strains.
Q3: How should this compound be prepared for in vitro assays?
A3: this compound is water-soluble. For in vitro experiments, it is recommended to prepare a stock solution in a sterile, buffered aqueous solution. The stability of this compound is optimal in a pH range of 4.0 to 6.5. For cell culture experiments where an organic solvent is necessary, Dimethyl Sulfoxide (DMSO) can be used. However, it is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2] Always prepare fresh working dilutions from the stock solution for each experiment.
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound stock solutions are stable when stored at 2-8°C for up to 24 hours. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C for up to 30 days.[3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause 1: Inaccurate drug concentration.
-
Solution: Ensure accurate weighing of the this compound powder and precise dilution to prepare the stock solution. Use calibrated pipettes and sterile, high-quality diluents. Prepare fresh working solutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Variability in bacterial inoculum.
-
Solution: Standardize the inoculum density using a spectrophotometer (e.g., to a 0.5 McFarland standard) to ensure a consistent number of bacteria is used in each assay.
-
-
Possible Cause 3: Media composition.
-
Solution: The composition of the culture medium, including pH and cation concentration, can influence the activity of the antibiotic.[4] Use the recommended medium as specified in standardized protocols (e.g., CLSI guidelines) for antimicrobial susceptibility testing.
-
Issue 2: High background or false-positive results in cytotoxicity assays.
-
Possible Cause 1: Solvent cytotoxicity.
-
Solution: If using DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.5%.[1][2] Run a solvent control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess its effect on cell viability.
-
-
Possible Cause 2: Contamination.
-
Solution: Ensure all reagents and equipment are sterile and proper aseptic techniques are followed during the experiment to prevent microbial contamination, which can affect cell viability and assay readouts.
-
Issue 3: Poor reproducibility of experimental results.
-
Possible Cause 1: Instability of this compound in culture medium.
-
Solution: this compound stability can be affected by the components of the cell culture medium and incubation conditions. Prepare fresh drug dilutions immediately before each experiment and minimize the exposure of the drug solution to light and elevated temperatures.
-
-
Possible Cause 2: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these factors can influence cellular responses to drug treatment.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Cell/Organism Type | Recommended Starting Concentration Range (µg/mL) | Key Considerations |
| Antimicrobial Susceptibility (MIC) | Gram-positive Bacteria (e.g., S. aureus) | 0.06 - 64 | Follow CLSI guidelines for broth microdilution. |
| Gram-negative Bacteria (e.g., E. coli) | 0.125 - 128 | Susceptibility can vary significantly based on resistance mechanisms (e.g., ESBL production). | |
| Cytotoxicity Assays | Mammalian Cell Lines (e.g., HeLa, HEK293, HepG2) | 10 - 1000 | Perform a dose-response experiment to determine the IC50. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a sterile, buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.2).
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A1 through A12 and B1 through H11 of a 96-well microtiter plate.
-
Add 50 µL of the 1 mg/mL this compound stock solution to well A1.
-
Perform a two-fold serial dilution by transferring 50 µL from well A1 to A2, and so on, up to well A10. Discard 50 µL from well A10. Wells A11 will serve as a growth control (no antibiotic), and well A12 as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to wells A1 through A11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Cytotoxicity Assay using MTT
-
Cell Seeding:
-
Seed mammalian cells (e.g., HeLa, HEK293, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of two-fold dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 1000 µg/mL down to 15.6 µg/mL).
-
-
Cell Treatment:
-
Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the highest concentration of solvent, if used) and a no-treatment control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor Cefoselis Sulfate activity against MRSA strains
This technical support center provides troubleshooting guidance for researchers encountering poor or unexpected activity of Cefoselis Sulfate against Methicillin-Resistant Staphylococcus aureus (MRSA) strains in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant activity of this compound against our MRSA isolates. Is this expected?
A: Yes, this is the expected outcome. Cefoselis is a fourth-generation cephalosporin that, like most beta-lactams, is generally ineffective against MRSA.[1] Published studies have shown that MRSA strains are consistently resistant to Cefoselis. If you are screening for anti-MRSA activity, it is anticipated that this compound will serve as a negative control.
Q2: What is the primary mechanism that makes MRSA resistant to this compound?
A: The primary resistance mechanism in MRSA is the production of a modified Penicillin-Binding Protein called PBP2a, which is encoded by the mecA gene.[1][2] this compound, like other beta-lactams, works by binding to PBPs to inhibit cell wall synthesis.[2] However, PBP2a has a very low binding affinity for most cephalosporins, including Cefoselis, allowing the bacterium to continue building its cell wall and survive in the presence of the antibiotic.[2][3]
Q3: Are there any cephalosporins that are active against MRSA? How do they work?
A: Yes, certain fifth-generation cephalosporins, such as ceftaroline, are designed to be effective against MRSA.[2] These newer agents have a unique structure that allows them to bind to the allosteric site of PBP2a, which in turn opens up the active site for binding.[2] This leads to effective inhibition of PBP2a and bactericidal activity. Ceftaroline has a high affinity for PBP2a, with a 50% inhibitory concentration (IC50) of less than 1 µg/mL in most cases.[2][4] There is no evidence to suggest that this compound shares this high binding affinity for PBP2a.
Q4: We observed some weak or inconsistent activity against our MRSA strain. What could be the cause?
A: This is an unexpected result and likely points to an experimental artifact. Potential causes include:
-
Incorrect Strain Identification: The isolate may not be a true MRSA strain or could be a mixed culture. Confirm the identity and purity of your strain, including verification of mecA gene presence.
-
Low Inoculum: An insufficient bacterial inoculum can lead to falsely susceptible results. Ensure your inoculum density is standardized, typically to 0.5 McFarland.
-
Compound Degradation: If this compound has been improperly stored or handled, it may degrade, and the degradation products could have unexpected effects. Ensure the compound is stored correctly (see Q7).
-
Heteroresistance: While unlikely to show as broad susceptibility, some MRSA populations exhibit heteroresistance, where a small subpopulation of cells shows higher susceptibility.[4] However, the vast majority of cells should still be highly resistant.
Q5: What is the expected activity of this compound against methicillin-susceptible S. aureus (MSSA)?
A: this compound is expected to be highly active against MSSA strains. While a definitive MIC range is not consistently published, based on its class and activity against other susceptible organisms, a Minimum Inhibitory Concentration (MIC) in the range of 0.25 - 2.0 µg/mL would be typical for a susceptible S. aureus strain under standard testing conditions.
Q6: Our results show a higher than expected MIC for this compound against a known MSSA strain. What could be the issue?
A: If you are observing poor activity against a strain that should be susceptible (MSSA), consider the following troubleshooting steps:
-
The "Inoculum Effect": This is a well-documented phenomenon where a higher-than-standard bacterial inoculum can lead to a significant increase in the measured MIC. This is particularly relevant for beta-lactams like cefazolin when tested against MSSA strains that are high producers of beta-lactamase.[5][6][7] Ensure your inoculum is not too dense.
-
Improper Compound Preparation/Storage: this compound can degrade under certain conditions.[8] Ensure the stock solutions are fresh and properly stored.
-
Incorrect Testing Conditions: Deviations from standard protocols, such as incubation temperature, media composition (pH and cation concentration), or incubation time, can all affect MIC results.[7] Adherence to a validated protocol like the CLSI broth microdilution method is critical.
Q7: How should we prepare and store this compound for our experiments?
A: Proper handling is crucial for maintaining the compound's activity.
-
Storage of Powder: Store this compound powder protected from light and moisture, typically at -20°C for short-term and -80°C for long-term storage.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like sterile, distilled water.[8] These solutions should be aliquoted and stored frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: For experiments, it is recommended to prepare fresh working solutions from a thawed stock aliquot on the day of use. This compound stability is affected by temperature and the composition of the solution it is in.[8] For instance, it is highly stable in glucose solutions but degrades more rapidly in mannitol solutions at room temperature.[8]
Troubleshooting Guide
This guide provides a structured approach to diagnosing issues with this compound activity in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| No activity against MRSA | Expected Result | This is the scientifically supported outcome. MRSA's PBP2a confers resistance to Cefoselis. Use these results as a negative control. |
| Weak or inconsistent activity against MRSA | 1. Strain contamination or misidentification.2. Inoculum density too low.3. Experimental error (e.g., incorrect dilution). | 1. Re-streak the MRSA isolate for purity. Confirm mecA status via PCR.2. Standardize inoculum to 0.5 McFarland. Perform colony counts to verify CFU/mL.3. Review dilution calculations and pipetting techniques. Repeat the experiment with fresh reagents. |
| High MIC (> 4 µg/mL) against MSSA | 1. Inoculum Effect: Bacterial density is too high.2. Compound Degradation: Improper storage or old stock solution.3. Incorrect Test Conditions: Non-standard media, temperature, or incubation time. | 1. Strictly adhere to a 0.5 McFarland standard for the inoculum. Verify final concentration in wells is ~5 x 10^5 CFU/mL.2. Prepare fresh stock and working solutions of this compound. Verify the integrity of the powdered compound.3. Follow a standardized protocol (e.g., CLSI M07) precisely. Check media pH and ensure appropriate cation adjustment. Incubate at 35°C ± 2°C for 16-20 hours. |
Data Summary
PBP2a Binding Affinity Comparison
The ability of a beta-lactam to inhibit MRSA is directly related to its binding affinity for PBP2a. Below is a comparison of reported 50% inhibitory concentrations (IC50) for different cephalosporins.
| Cephalosporin | PBP2a IC50 (µg/mL) | Activity against MRSA |
| This compound | Data not available in published literature | Poor / None |
| Ceftaroline | < 1.0[2][4] | Good |
| Ceftobiprole | < 1.0[2] | Good |
| Cefazolin | > 100 (very low affinity) | Poor / None |
| Cefoxitin | > 100 (very low affinity) | Poor / None |
The absence of published data on this compound's binding to PBP2a strongly suggests it lacks the significant affinity required for anti-MRSA activity.
Key Experimental Protocols
Broth Microdilution MIC Assay (CLSI M07 Guideline)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock: Dissolve this compound powder in sterile distilled water to create a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize through a 0.22 µm filter.
-
Prepare Microdilution Plate: In a 96-well U-bottom microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL, with concentrations ranging from (for example) 64 µg/mL to 0.06 µg/mL.
-
Prepare Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of S. aureus from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final bacterial concentration in the wells of approximately 5 x 10^5 CFU/mL.
-
-
Inoculate Plate: Add 50 µL of the final diluted bacterial inoculum to each well of the microtiter plate. This will bring the total volume to 100 µL per well.
-
Controls:
-
Growth Control: One well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).
-
Sterility Control: One well containing 100 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
MRSA Resistance to Beta-Lactams Signaling Pathway
Caption: Mechanism of MRSA resistance to beta-lactams like Cefoselis.
Experimental Workflow for MIC Determination
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Troubleshooting Logic for Unexpected Results
Caption: Logical steps for troubleshooting unexpected experimental outcomes.
References
- 1. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cefazolin high-inoculum effect in methicillin-susceptible Staphylococcus aureus from South American hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inoculum Effect with Cefazolin among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus: Frequency and Possible Cause of Cefazolin Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Cefoselis Sulfate Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification of Cefoselis Sulfate degradation products using mass spectrometry. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate successful analysis.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation products of this compound in aqueous solutions?
A1: Forced degradation studies of this compound in aqueous solutions have identified several degradation products. High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) has been utilized to determine their molecular formulas with high accuracy.[1]
Q2: What analytical techniques are most suitable for identifying this compound degradation products?
A2: A stability-indicating HPLC method with UV detection is suitable for quantifying this compound in the presence of its degradation products.[2][3] For structural elucidation and identification of unknown degradation products, hyphenated techniques such as HPLC-ESI-Q-TOF-MS are powerful tools that provide high-resolution mass data.[1][3]
Q3: What are the typical forced degradation conditions for studying this compound?
A3: this compound, like other cephalosporins, should be subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines. These typically include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress to induce the formation of degradation products.[2]
Q4: How can I prepare samples of this compound for degradation studies?
A4: For aqueous degradation studies, solutions of this compound are prepared in various media such as acidic, basic, or neutral solutions, as well as in the presence of an oxidizing agent. For solid-state studies, the bulk drug is exposed to heat and humidity. The concentration of the drug and the specific stress conditions should be optimized to achieve a target degradation of 5-20%.
Q5: What are some common challenges in the LC-MS analysis of cephalosporin degradation products?
A5: Common challenges include co-elution of structurally similar degradation products, ion suppression from complex matrices or mobile phase additives, formation of adducts (e.g., sodium, potassium), and in-source fragmentation.[4][5][6][7][8][9][10] Careful method development and system suitability tests are crucial to mitigate these issues.[4]
Quantitative Data of Identified Degradation Products
The following table summarizes the identified degradation products of this compound in aqueous solutions, as determined by HPLC-ESI-Q-TOF-MS.[1]
| Degradation Product ID | Observed m/z | Molecular Formula |
| DP1 | 128.08243 | C5H10N3O |
| DP2 | 243.05471 | C8H10N4O3S |
| DP3 | 370.06338 | C13H16N5O4S2 |
| DP4 | 414.05324 | C14H16N5O6S2 |
| DP5 | 451.13191 | C17H23N8O3S2 |
| Cefoselis | 523.11859 | C19H23N8O6S2 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1 M sodium hydroxide, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature and monitor the degradation. Withdraw samples at various time points, neutralize with 0.1 M hydrochloric acid, and dilute with mobile phase.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light. Withdraw samples at different intervals and dilute for analysis.
-
Thermal Degradation: Store the solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C) with and without humidity. Dissolve samples taken at different times in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber. A control sample should be kept in the dark. Analyze the samples at various time points.
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the LC-MS/MS analysis of this compound and its degradation products.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 x 2.1 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used.
-
Flow Rate: A flow rate of 0.3 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for cephalosporins.
-
MS Scan Mode: Perform a full scan (e.g., m/z 100-1000) to detect all potential degradation products.
-
MS/MS Scan Mode: Use product ion scan mode for structural elucidation. The precursor ions will be the m/z values of the degradation products identified in the full scan.
-
Collision Energy: Optimize the collision energy to obtain informative fragment ions.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column | Adjust the mobile phase pH or use a different column chemistry. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Low Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Ensure proper sample storage and handling.[11] Prepare fresh samples if necessary. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup procedures. Adjust chromatography to separate the analyte from interfering components. |
| Incorrect MS Source Parameters | Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Instrument Contamination | Clean the ion source, transfer capillary, and other MS components as per the manufacturer's recommendations.[4] |
| Mobile Phase Issues | Use high-purity, LC-MS grade solvents and additives. Ensure proper mobile phase composition and pH. |
Issue 3: Unexpected or Unidentifiable Peaks in the Mass Spectrum
| Possible Cause | Troubleshooting Step |
| Presence of Adducts | Look for common adducts such as [M+Na]+, [M+K]+, or [M+NH4]+.[5][7][8][9][10] Confirm by checking the mass difference from the expected protonated molecule. Use high-purity solvents and glassware to minimize sodium and potassium contamination. |
| In-source Fragmentation | Reduce the source temperature or fragmentor voltage to minimize fragmentation within the ion source. |
| Contamination | Run a blank injection (mobile phase only) to check for contaminants from the solvent, system, or sample preparation process. |
| Co-eluting Impurities | Optimize the chromatographic method to improve the separation of the target analyte from other components. |
Visualizations
Caption: Experimental workflow for this compound degradation analysis.
Caption: Proposed degradation pathways of this compound.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of this compound in the solid state [pubmed.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. providiongroup.com [providiongroup.com]
- 9. the-origin-and-implications-of-artifact-ions-in-bioanalytical-lc-ms - Ask this paper | Bohrium [bohrium.com]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Improving Cefoselis Sulfate solubility for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Cefoselis Sulfate for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This binding inactivates the PBPs, leading to a weakened cell wall and ultimately causing bacterial cell lysis and death.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).[4][5] For in vivo studies, co-solvent systems are often employed to achieve the desired concentration and stability.
Q3: What is the optimal pH for this compound stability in aqueous solutions?
A3: this compound is most stable in a pH range of 4.0 to 6.5.[6] Its stability decreases significantly at a pH above 11.24.
Q4: How should this compound powder and stock solutions be stored?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions prepared in a solvent are best stored at -80°C and are typically stable for up to 1 year.[4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in my chosen solvent. What can I do?
A1: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Sonication: This is a recommended method to aid in the dissolution of this compound, particularly in DMSO.[4]
-
Gentle Warming: Applying gentle heat can help increase the solubility.[7] However, be cautious with the temperature to avoid degradation.
-
Vortexing: Vigorous mixing can help to break up any clumps and facilitate dissolution.
-
Co-solvents: For challenging applications, particularly for in vivo studies, using a co-solvent system can significantly improve solubility.[5]
Q2: My this compound solution appears cloudy or has precipitates. What could be the cause and how can I resolve it?
A2: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: Salts and other components can precipitate out of concentrated solutions when stored at low temperatures. Try gently warming the solution to see if the precipitate redissolves.
-
Solvent Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility table below and consider diluting your solution or using a different solvent system.
-
pH Shift: Changes in the pH of the solution can affect the solubility and stability of this compound. Ensure the pH of your final solution is within the optimal range of 4.0 to 6.5.[6]
-
Improper Mixing of Components: When preparing complex solutions, the order of addition of different components can be critical. For instance, some salts can precipitate in the presence of others.
Q3: I observed a decrease in the concentration of this compound in my solution over time. Why is this happening?
A3: this compound can degrade in aqueous solutions, especially if the pH is outside the optimal range of 4.0 to 6.5.[6] The stability is also affected by the storage temperature and the composition of the solution. For example, it is less stable in solutions containing mannitol compared to glucose-based solutions.[6] To minimize degradation, prepare fresh solutions when possible and store them appropriately at -80°C for longer-term storage.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥62.1 mg/mL | Gentle warming is recommended.[7] |
| Dimethyl Sulfoxide (DMSO) | 27.5 mg/mL (44.31 mM) | Sonication is recommended.[4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 25 mg/mL (40.28 mM) | - |
| Water | 14.29 mg/mL (23.02 mM) | Sonication is recommended.[8] |
| Ethanol | Data not available | - |
| Methanol | Data not available | - |
| Acetonitrile | Data not available | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle warming can also be applied if necessary.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is an example, and the specific formulation may need to be optimized for your experimental needs.
-
Prepare a DMSO Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Mixture: In a separate sterile tube, prepare the co-solvent vehicle. For example, a mixture of 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Dilution: Add the required volume of the this compound DMSO stock solution to the co-solvent vehicle to achieve the final desired concentration. For example, to prepare a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous.[5]
-
Use: It is recommended to prepare this formulation fresh before each use.[5]
Mandatory Visualizations
References
- 1. Cefoselis - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. asianpubs.org [asianpubs.org]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | 122841-12-7 [amp.chemicalbook.com]
Mitigating Cefoselis Sulfate degradation during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the degradation of Cefoselis Sulfate during storage and handling. Below are troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical for maintaining the stability of this compound.
-
Solid Form: As a crystalline powder, this compound should be stored at -20°C for long-term stability (up to 1 month) or at -80°C for extended periods (up to 6 months).[1][2][3] It should be protected from light and kept in a tightly sealed container.[1]
-
Stock Solutions: If you prepare a stock solution, for example in DMSO, it should be stored at -80°C and used within one year.[3] For aqueous solutions, freezing at -20°C can preserve stability for up to 30 days.[4][5][6] It is recommended to aliquot solutions to avoid repeated freeze-thaw cycles.[3]
Q2: My this compound solution has changed color. Is it degraded?
A2: A color change can be an indicator of degradation. This compound powder is typically white to pale yellowish-white.[7] Any significant deviation from this in solution or solid form warrants investigation. Degradation of cephalosporins can sometimes lead to the formation of colored polymeric products. If you observe a color change, it is best to discard the solution and prepare a fresh one. You can confirm degradation using an analytical technique like HPLC.
Q3: Which factors have the greatest impact on this compound stability in solution?
A3: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and the composition of the solvent or buffer.[4][5][6]
-
pH: this compound is most stable in a pH range of 4 to 6.5.[4][8] It is least stable in alkaline conditions, particularly above pH 11.24.[4][8]
-
Temperature: Higher temperatures accelerate the rate of degradation.[4][5][9] Whenever possible, solutions should be kept refrigerated (5°C) or frozen (-20°C) rather than at room temperature.[4][5]
-
Solvent/Buffer: The choice of diluent significantly impacts stability. For instance, this compound is highly stable in 5% or 10% glucose solutions but degrades rapidly in mannitol solutions, where precipitation can also occur.[4][5][6][8] Buffers like phosphate and acetate can catalyze hydrolysis.[6]
Q4: I am seeing unexpected results or a loss of antibacterial activity in my experiment. Could this compound degradation be the cause?
A4: Yes, a loss of potency is a direct consequence of degradation. The β-lactam ring is essential for the antibacterial activity of cephalosporins, and its cleavage renders the molecule inactive.[4] If you suspect degradation, you should prepare a fresh solution from a properly stored solid stock and repeat the experiment. For confirmation, the concentration and purity of the solution can be verified by an HPLC analysis.
Q5: Should I protect my this compound solutions from light?
A5: While good laboratory practice always suggests protecting sensitive compounds from light, studies have shown that light has a negligible effect on this compound stability in many common intravenous solutions.[4] However, when using solutions like Jonosteril or mannitol, protection from light is recommended as a precautionary measure.[4] For long-term storage of any solution, protection from light is always advised.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in solution | Use of an incompatible diluent (e.g., 20% Mannitol).[4] | Prepare a new solution using a recommended diluent such as 5% Glucose or 0.9% Sodium Chloride. |
| Loss of biological activity | Degradation of the β-lactam ring due to improper pH, high temperature, or prolonged storage at room temperature. | 1. Prepare a fresh solution from a validated solid stock.2. Ensure the pH of the experimental medium is between 4 and 6.5.[4][8]3. Keep solutions on ice or refrigerated during the experiment. |
| Appearance of extra peaks in HPLC chromatogram | Chemical degradation of this compound. The compound has undergone hydrolysis (acidic or basic), oxidation, or photolysis.[4] | 1. Confirm the identity of the main peak by comparing retention times with a fresh standard.2. Review solution preparation and storage procedures.3. Use the stability-indicating HPLC method described in the protocols section to monitor degradation over time. |
| Inconsistent results between experiments | Inconsistent solution preparation or storage; use of degraded compound. | 1. Standardize the protocol for solution preparation, including solvent type, pH, and final concentration.2. Prepare fresh solutions for each experiment or validate the stability of stored solutions for the intended duration of use. |
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound in various intravenous solutions.
Table 1: Stability of this compound (20 mg/mL) in Different IV Solutions at Room Temperature (20°C)
| Intravenous Solution | % Initial Concentration Remaining After 2h | % Initial Concentration Remaining After 24h |
| 5% Glucose | >99.5% | >99.5%[4][5][6][8] |
| 10% Glucose | >99.5% | >99.5%[4][5][6] |
| 0.9% Sodium Chloride | >99% | ~98% |
| Ringer's Solution | >99% | ~97% |
| 20% Mannitol | 91.6%[4][5][6][8] | Not Recommended |
Table 2: Effect of Temperature on this compound (20 mg/mL) Stability
| Storage Temperature | Storage Duration | Stability (% of Initial Concentration) | Notes |
| 20°C (Room Temp) | 24 hours | >99.5% (in 5% Glucose)[4][5][6] | Stability is highly dependent on the solution. |
| 5°C (Refrigerated) | 24 hours | >99% (in most tested IV solutions)[4] | Recommended for short-term storage of aqueous solutions. |
| -20°C (Frozen) | 30 days | >98% (in most tested IV solutions)[4][5][6] | Suitable for medium-term storage of aqueous solutions. |
Visualizations and Diagrams
Mechanism of Action and Degradation
This compound, like other β-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall.[10] Its degradation typically involves the hydrolysis of the crucial β-lactam ring, which inactivates the antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. asianpubs.org [asianpubs.org]
- 9. Stability studies of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Cefoselis Sulfate and Cefepime
This guide provides a detailed comparison of the in vitro antimicrobial activity of two fourth-generation cephalosporins, Cefoselis Sulfate and Cefepime. The information is intended for researchers, scientists, and drug development professionals, presenting objective data from scientific studies to deliniate the subtle yet significant differences in the antibacterial spectrum and potency of these two agents.
Mechanism of Action: A Shared Approach to Bacterial Cell Wall Disruption
Both Cefoselis and Cefepime are bactericidal agents that belong to the β-lactam class of antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[2][3] The resulting weakened cell wall leads to cell lysis and bacterial death. Both antibiotics are designed to be stable against many common β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[3]
In Vitro Activity: A Head-to-Head Comparison
The following tables summarize the in vitro activity of Cefoselis and Cefepime against a range of clinically significant Gram-positive and Gram-negative bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of the tested isolates.
Gram-Positive Cocci
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | Cefoselis | 100 | 2 | 2 | 100 |
| Cefepime | 100 | 2 | 4 | 100 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Cefoselis | 97 | >32 | >32 | 0 |
| Cefepime | 97 | >32 | >32 | 0 | |
| Streptococcus pneumoniae (Penicillin-Susceptible) | Cefoselis | 31 | ≤0.06 | 0.12 | 100 |
| Cefepime | 31 | ≤0.06 | 0.25 | 100 | |
| Streptococcus pneumoniae (Penicillin-Resistant) | Cefoselis | 15 | 1 | 2 | 60.0 |
| Cefepime | 15 | 1 | 4 | 40.0 | |
| Beta-hemolytic Streptococcus | Cefoselis | 45 | ≤0.06 | ≤0.06 | 100 |
| Cefepime | 45 | ≤0.06 | ≤0.06 | 100 | |
| Viridans group Streptococcus | Cefoselis | 45 | 0.25 | 1 | 91.1 |
| Cefepime | 45 | 0.5 | 2 | 91.1 |
Data sourced from a study of clinical isolates in China.[2][4]
Gram-Negative Bacilli: Enterobacteriaceae
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Escherichia coli (non-ESBL) | Cefoselis | 100 | ≤0.25 | 0.5 | 100 |
| Cefepime | 100 | ≤0.25 | 0.5 | 100 | |
| Escherichia coli (ESBL-positive) | Cefoselis | 100 | >32 | >32 | 7.0 |
| Cefepime | 100 | 32 | >32 | 8.0 | |
| Klebsiella pneumoniae (non-ESBL) | Cefoselis | 52 | 0.5 | 1 | 94.3 |
| Cefepime | 52 | ≤0.25 | 0.5 | 98.1 | |
| Klebsiella pneumoniae (ESBL-positive) | Cefoselis | 100 | >32 | >32 | 2.0 |
| Cefepime | 100 | >32 | >32 | 3.0 | |
| Enterobacter cloacae | Cefoselis | 30 | 1 | >32 | 70.0 |
| Cefepime | 30 | 0.5 | 8 | 83.3 | |
| Serratia marcescens | Cefoselis | 30 | 2 | 8 | 83.3 |
| Cefepime | 30 | 1 | 4 | 93.3 |
Data sourced from a study of clinical isolates in China.[2][4]
Gram-Negative Bacilli: Non-Fermenters
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Pseudomonas aeruginosa | Cefoselis | 30 | 4 | 32 | 73.3 |
| Cefepime | 30 | 4 | 32 | 73.3 | |
| Acinetobacter baumannii | Cefoselis | 80 | >32 | >32 | 18.7 |
| Cefepime | 80 | 16 | >32 | 27.5 |
Data sourced from a study of clinical isolates in China.[2][4]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterial isolate.
Broth Microdilution Method (Based on CLSI Guidelines)
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefepime are prepared according to the manufacturer's instructions. A series of twofold dilutions of each antibiotic are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation:
-
Bacterial isolates are subcultured onto an appropriate agar medium and incubated for 18-24 hours.
-
Several well-isolated colonies are selected and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microdilution plate.
-
Each well is then inoculated with the prepared bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.
-
The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Summary of In Vitro Activity Comparison
Based on the available data, Cefoselis and Cefepime demonstrate largely comparable in vitro activity against a broad spectrum of common clinical pathogens.
-
Gram-Positive Cocci: Both agents exhibit excellent activity against methicillin-susceptible Staphylococcus aureus and most Streptococcus species.[2] Cefoselis showed slightly better activity against penicillin-resistant Streptococcus pneumoniae in one study.[2] Neither antibiotic is effective against MRSA.[2]
-
Enterobacteriaceae: Against non-ESBL-producing Enterobacteriaceae, both Cefoselis and Cefepime are highly active.[2] However, their activity is significantly diminished against ESBL-producing strains.[2] Cefepime demonstrated slightly higher susceptibility rates against Enterobacter cloacae and Serratia marcescens.[2]
-
Non-Fermenters: The activity of both Cefoselis and Cefepime against Pseudomonas aeruginosa is identical, with a susceptibility rate of 73.3% in the cited study.[2] Cefepime showed slightly better activity against Acinetobacter baumannii.[2]
References
- 1. jmilabs.com [jmilabs.com]
- 2. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cefoselis Sulfate and Other Fourth-Generation Cephalosporins: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Cefoselis Sulfate against other prominent fourth-generation cephalosporins, including Cefepime and Cefpirome. The analysis is based on available in vitro data, clinical trials, and pharmacokinetic/pharmacodynamic principles.
Executive Summary
This compound is a fourth-generation cephalosporin with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy is attributed to its stability against β-lactamases and its ability to penetrate the bacterial cell wall, where it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Comparative studies, primarily against Cefepime, indicate that Cefoselis has a similar efficacy profile for treating various bacterial infections. However, there is a notable lack of direct comparative data for Cefoselis against other fourth-generation cephalosporins like Cefpirome and Cefozopran, limiting a comprehensive assessment of its relative therapeutic positioning.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of action for all cephalosporins, including this compound, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. This process is initiated by the binding of the β-lactam ring of the cephalosporin to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan chains. This inhibition leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
Figure 1: Mechanism of action of this compound.
In Vitro Efficacy: A Comparative Analysis
In vitro studies are crucial for determining the intrinsic activity of an antibiotic against various bacterial pathogens. The primary metric used is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
This compound vs. Cefepime
A significant multicenter study in China provided a head-to-head comparison of the in vitro activity of Cefoselis and Cefepime against a wide range of clinical isolates. The findings are summarized below:
| Bacterial Species | Cefoselis Susceptibility (%) | Cefepime Susceptibility (%) | Key Findings |
| Enterobacteriaceae (non-ESBL) | |||
| Escherichia coli | 100 | >94 | Both highly active against non-ESBL strains.[2] |
| Klebsiella pneumoniae | 94.3 | >94 | Both highly active against non-ESBL strains.[2] |
| Enterobacteriaceae (ESBL-producing) | <10 | <10 | Both show poor activity against ESBL-producing strains.[2] |
| Pseudomonas aeruginosa | 73.3 | 73.3 | Equal antimicrobial activities observed.[2][3] |
| Acinetobacter baumannii | 18.7 | - | Low susceptibility to Cefoselis.[2][3] |
| Gram-Positive Cocci | |||
| Staphylococcus aureus (MSSA) | 100 | - | All MSSA strains were susceptible to Cefoselis.[2] |
| Staphylococcus aureus (MRSA) | 0 | - | All MRSA strains were resistant to Cefoselis.[2] |
| Streptococcus pneumoniae (PSSP) | >90 | >90 | Both showed very high antimicrobial activities.[2] |
| Streptococcus pneumoniae (PRSP) | 60.0 | 40.0 | Cefoselis showed a higher susceptibility rate than Cefepime.[2] |
Table 1: Comparative In Vitro Susceptibility of Cefoselis and Cefepime. [2][3]
This compound vs. Cefpirome
Direct comparative in vitro studies between Cefoselis and Cefpirome are limited. However, available data on Cefpirome's activity can be used for an indirect comparison. Cefpirome has demonstrated good activity against both Gram-positive and Gram-negative organisms, including methicillin-susceptible Staphylococcus aureus and Pseudomonas aeruginosa.[4][5] One study noted that Cefpirome was the most active cephalosporin against certain Enterococcus faecalis and MRSA isolates when compared to cefoperazone and ceftazidime.[5]
Clinical Efficacy: Head-to-Head Trial
A multicenter, double-blind, randomized clinical trial conducted in China directly compared the efficacy and safety of this compound with Cefepime for the treatment of acute bacterial infections, including respiratory and urinary tract infections.[6]
| Outcome | Cefoselis Group | Cefepime Group | p-value |
| Overall Cure Rate | 59.68% (74/124) | 56.00% (70/125) | >0.05 |
| Overall Effective Rate | 93.55% (116/124) | 90.40% (113/125) | >0.05 |
| Bacterial Eradication Rate | 90.32% | 93.85% | >0.05 |
| Adverse Events | 11.59% | 13.77% | >0.05 |
Table 2: Clinical Efficacy and Safety of Cefoselis vs. Cefepime. [6]
The study concluded that Cefoselis is as effective and safe as Cefepime for the treatment of acute moderate and severe respiratory and urinary tract infections.[6]
Pharmacokinetics and Pharmacodynamics
Due to the lack of specific PK data for Cefoselis, a direct comparison with other fourth-generation cephalosporins is not possible at this time.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro susceptibility data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Analysis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic over time. While a specific protocol for Cefoselis was not found, a general methodology is outlined below.
Figure 3: General workflow for time-kill curve analysis.
Animal Infection Models
Animal models are essential for evaluating the in vivo efficacy of new antibiotics. A murine pneumonia model is a common preclinical model for respiratory tract infections.
Figure 4: Experimental workflow for a murine pneumonia model.
Conclusion and Future Directions
This compound demonstrates comparable in vitro and clinical efficacy to Cefepime, a widely used fourth-generation cephalosporin. Its activity against non-ESBL producing Gram-negative bacilli and methicillin-susceptible Gram-positive cocci positions it as a viable therapeutic option for a range of infections.
The significant gap in the literature is the lack of direct comparative studies against other fourth-generation cephalosporins such as Cefpirome and Cefozopran. Furthermore, detailed pharmacokinetic and pharmacodynamic data for Cefoselis are needed to fully understand its clinical utility and to optimize dosing regimens. Future research should focus on:
-
Direct comparative in vitro and in vivo studies of Cefoselis against a broader range of fourth-generation cephalosporins.
-
Comprehensive pharmacokinetic studies in diverse patient populations to define key parameters such as half-life, volume of distribution, and clearance.
-
Pharmacodynamic modeling to establish the optimal %fT>MIC targets for various pathogens.
-
Clinical trials comparing the efficacy and safety of Cefoselis with other fourth-generation cephalosporins in various infectious diseases.
Addressing these knowledge gaps will be crucial for accurately positioning this compound within the armamentarium of fourth-generation cephalosporins and for guiding its rational use in clinical practice.
References
- 1. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
- 3. Pharmacokinetics and pharmacodynamics of newer oral cephalosporins: implications for treatment of community-acquired lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefpirome. A review of its antibacterial activity, pharmacokinetic properties and clinical efficacy in the treatment of severe nosocomial infections and febrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro antibacterial activity of a combination of cefpirome or cefoperazone with vancomycin against enterococci and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
Cefoselis Sulfate Demonstrates Potent In Vitro Activity Against Non-ESBL-Producing Escherichia coli
A comparative analysis of Cefoselis Sulfate's efficacy against non-Extended-Spectrum β-Lactamase (non-ESBL)-producing Escherichia coli reveals its high potency, outperforming several other cephalosporins. This guide provides an objective comparison of its in vitro activity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a fourth-generation cephalosporin, exhibits robust bactericidal activity by inhibiting bacterial cell wall synthesis. Its efficacy against non-ESBL-producing E. coli, a common pathogen in clinical settings, is of significant interest. This report summarizes key performance data, compares it with other antibiotics, and outlines the experimental protocols used to validate these findings.
Comparative In Vitro Activity
The in vitro potency of this compound against non-ESBL-producing E. coli has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs). Recent studies indicate a 100% susceptibility rate of non-ESBL-producing E. coli to Cefoselis.[1][2][3][4]
The following table summarizes the comparative in vitro activity of Cefoselis and other antimicrobial agents against non-ESBL-producing E. coli.
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Cefoselis | ≤0.25 | 0.5 | 100 |
| Cefepime | ≤0.25 | 0.5 | >94 |
| Cefotaxime | ≤0.25 | ≤0.25 | >94 |
| Ceftriaxone | ≤0.25 | ≤0.25 | >94 |
| Meropenem | ≤0.06 | ≤0.06 | 100 |
| Amikacin | 2 | 4 | >95 |
Data compiled from a study evaluating antimicrobial activity against clinical isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The validation of this compound's activity was conducted following standardized laboratory procedures to ensure accuracy and reproducibility. The primary method employed was the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
-
Isolated colonies of non-ESBL-producing E. coli are selected from an 18- to 24-hour agar plate.
-
A direct broth suspension of the colonies is prepared.
-
The suspension is adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized inoculum is then diluted in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
2. Preparation of Antimicrobial Dilutions:
-
A series of two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
These dilutions are dispensed into the wells of a 96-well microdilution plate.
3. Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
The microdilution plates are incubated at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.
4. Interpretation of Results:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Visualizing the Workflow
To further elucidate the experimental process, the following diagram illustrates the workflow for determining the antimicrobial susceptibility of non-ESBL-producing E. coli.
Mechanism of Action: Inhibition of Cell Wall Synthesis
As a cephalosporin, this compound's bactericidal effect is achieved by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the synthesis and remodeling of peptidoglycan, the primary structural component of the bacterial cell wall. By binding to PBPs, Cefoselis disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis. The stability of Cefoselis against certain β-lactamases contributes to its efficacy.
The following diagram illustrates the generalized mechanism of action for cephalosporin antibiotics.
References
- 1. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. goldbio.com [goldbio.com]
Cefoselis Sulfate: A Comparative Analysis of Cross-Resistance with Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Cefoselis Sulfate against various bacterial pathogens, with a focus on cross-resistance patterns observed with other β-lactam antibiotics. The data presented is compiled from published research to offer an objective overview of Cefoselis' performance, particularly against challenging resistant strains.
Executive Summary
Cefoselis is a fourth-generation cephalosporin with a broad spectrum of antibacterial activity.[1] This guide delves into its efficacy against clinically significant bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and methicillin-resistant Staphylococcus aureus (MRSA). The presented data, primarily derived from a large-scale study on clinical isolates in China, highlights Cefoselis' potent activity against non-ESBL-producing Enterobacteriaceae and methicillin-sensitive Staphylococcus aureus (MSSA).[1][2] However, like other cephalosporins, it exhibits limited activity against ESBL-producing strains and MRSA.[1][2]
Comparative In Vitro Activity of this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefoselis and other β-lactam antibiotics against various bacterial isolates. MIC values are a crucial measure of an antibiotic's potency, with lower values indicating greater efficacy.
Table 1: In Vitro Activity against Enterobacteriaceae (ESBL-Negative Strains)
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli | Cefoselis | ≤0.25 | 0.5 | 100 |
| Cefepime | ≤0.25 | 0.5 | 100 | |
| Ceftazidime | ≤0.5 | 1 | 99.2 | |
| Ceftriaxone | ≤0.25 | ≤0.25 | 100 | |
| Klebsiella pneumoniae | Cefoselis | ≤0.25 | 1 | 94.3 |
| Cefepime | ≤0.25 | 0.5 | 96.2 | |
| Ceftazidime | ≤0.5 | 2 | 88.7 | |
| Ceftriaxone | ≤0.25 | 1 | 89.6 | |
| Proteus mirabilis | Cefoselis | ≤0.25 | 0.5 | 97.0 |
| Cefepime | ≤0.25 | ≤0.25 | 100 | |
| Ceftazidime | ≤0.5 | ≤0.5 | 100 | |
| Ceftriaxone | ≤0.25 | ≤0.25 | 100 |
Data extracted from a study on clinical isolates in China.[1]
Table 2: In Vitro Activity against Enterobacteriaceae (ESBL-Positive Strains)
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Escherichia coli | Cefoselis | >32 | >32 | 1.6 |
| Cefepime | 16 | >32 | 12.9 | |
| Ceftazidime | >64 | >64 | 11.3 | |
| Ceftriaxone | >64 | >64 | 0 | |
| Klebsiella pneumoniae | Cefoselis | >32 | >32 | 2.1 |
| Cefepime | >32 | >32 | 10.4 | |
| Ceftazidime | >64 | >64 | 20.8 | |
| Ceftriaxone | >64 | >64 | 0 | |
| Proteus mirabilis | Cefoselis | >32 | >32 | 9.1 |
| Cefepime | 8 | >32 | 27.3 | |
| Ceftazidime | 16 | >64 | 27.3 | |
| Ceftriaxone | >64 | >64 | 0 |
Data extracted from a study on clinical isolates in China.[1]
Table 3: In Vitro Activity against Pseudomonas aeruginosa and Acinetobacter baumannii
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Pseudomonas aeruginosa | Cefoselis | 4 | 32 | 73.3 |
| Cefepime | 4 | 16 | 73.3 | |
| Ceftazidime | 2 | 16 | 73.3 | |
| Acinetobacter baumannii | Cefoselis | 32 | >32 | 18.7 |
| Cefepime | 16 | >32 | 25.3 | |
| Ceftazidime | 32 | >64 | 20.9 |
Data extracted from a study on clinical isolates in China.[2]
Table 4: In Vitro Activity against Staphylococcus aureus
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| MSSA | Cefoselis | 1 | 2 | 100 |
| Cefepime | 2 | 4 | 100 | |
| Ceftazidime | 4 | 8 | 100 | |
| Ceftriaxone | 2 | 4 | 100 | |
| MRSA | Cefoselis | >32 | >32 | 0 |
| Cefepime | >32 | >32 | 0 | |
| Ceftazidime | >64 | >64 | 0 | |
| Ceftriaxone | >64 | >64 | 0 |
Data extracted from a study on clinical isolates in China.[2]
Experimental Protocols
The data presented in the tables above were primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility test.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a representative methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, as referenced in the source studies.[1]
1. Preparation of Materials:
- Bacterial Strains: Clinical isolates are grown overnight on appropriate agar plates (e.g., Blood Agar or MacConkey Agar) at 35-37°C.
- Antimicrobial Agents: Stock solutions of this compound and comparator β-lactams are prepared according to the manufacturer's instructions. Serial two-fold dilutions are made to achieve the desired concentration range for testing.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used to perform the dilutions and incubate the bacteria.
2. Inoculum Preparation:
- Several colonies of the pure bacterial culture are transferred to a tube of sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- The prepared antimicrobial dilutions are dispensed into the wells of the 96-well microtiter plate. Each well contains a specific concentration of a single antibiotic.
- A positive control well (containing the bacterial inoculum in broth without any antibiotic) and a negative control well (containing sterile broth only) are included on each plate.
- The standardized bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
5. ESBL Phenotypic Confirmation:
- For E. coli, K. pneumoniae, and P. mirabilis, isolates with elevated MICs to third-generation cephalosporins are tested for ESBL production.[1]
- This is typically done by comparing the MICs of a cephalosporin (e.g., ceftazidime or cefotaxime) alone and in combination with a β-lactamase inhibitor (e.g., clavulanic acid).[1]
- A significant reduction in the MIC (e.g., ≥8-fold) in the presence of the inhibitor confirms ESBL production.[1]
Visualizing Experimental Workflows and Resistance Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining cross-resistance and the common mechanisms of β-lactam resistance.
Caption: Workflow for determining MIC and cross-resistance.
References
- 1. In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China [frontiersin.org]
A Comparative Analysis of Cefoselis Sulfate and Meropenem Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro and in vivo efficacy of Cefoselis Sulfate, a fourth-generation cephalosporin, and meropenem, a carbapenem antibiotic, against clinically significant species of the Enterobacteriaceae family. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance comparisons supported by experimental data.
Mechanism of Action
Both Cefoselis and meropenem are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2]
-
This compound: As a fourth-generation cephalosporin, Cefoselis has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Its structure provides stability against hydrolysis by many common β-lactamases.[3]
-
Meropenem: Belonging to the carbapenem class, meropenem is highly resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][4] It readily penetrates the bacterial cell wall to reach its PBP targets.[1]
dot
Caption: Mechanism of action for Cefoselis and meropenem.
In Vitro Activity
The in vitro potency of Cefoselis and meropenem has been evaluated against a wide range of Enterobacteriaceae isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a comprehensive study conducted in China, which provides a direct comparison of the two agents. Meropenem generally demonstrates greater potency, especially against ESBL-producing strains.
Table 1: Comparative In Vitro Activity against ESBL-Negative Enterobacteriaceae
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli (150) | Cefoselis | 0.12 | 0.5 | 100 |
| Meropenem | ≤0.06 | ≤0.06 | 100 | |
| Klebsiella pneumoniae (122) | Cefoselis | 0.25 | 1 | 94.3 |
| Meropenem | ≤0.06 | 0.12 | 100 | |
| Proteus mirabilis (99) | Cefoselis | 0.12 | 0.25 | 97.0 |
| Meropenem | 0.12 | 0.25 | 100 | |
| Citrobacter freundii (30) | Cefoselis | 1 | 32 | 56.7 |
| Meropenem | ≤0.06 | 0.25 | 100 | |
| Enterobacter aerogenes (30) | Cefoselis | 0.25 | 1 | 83.3 |
| Meropenem | ≤0.06 | 0.12 | 100 | |
| Enterobacter cloacae (100) | Cefoselis | 0.5 | 8 | 70.0 |
| Meropenem | ≤0.06 | 0.12 | 100 | |
| Serratia marcescens (50) | Cefoselis | 1 | 4 | 72.0 |
| Meropenem | 0.12 | 0.5 | 100 |
Data sourced from a study on clinical isolates in China.[1][5]
Table 2: Comparative In Vitro Activity against ESBL-Producing Enterobacteriaceae
| Organism (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Escherichia coli (150) | Cefoselis | 32 | >64 | 2.7 |
| Meropenem | ≤0.06 | 0.25 | 98.7 | |
| Klebsiella pneumoniae (100) | Cefoselis | 64 | >64 | 9.0 |
| Meropenem | 0.12 | 1 | 94.0 | |
| Proteus mirabilis (31) | Cefoselis | 1 | >64 | 6.5 |
| Meropenem | 0.12 | 0.25 | 100 |
Data sourced from a study on clinical isolates in China.[1][5]
In Vivo Efficacy
Animal infection models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The neutropenic murine thigh infection model is a standard and widely used model for this purpose.
While direct comparative in vivo studies between Cefoselis and meropenem against Enterobacteriaceae are limited in the available literature, independent studies have demonstrated the efficacy of both agents.
-
Meropenem: In a neutropenic murine thigh infection model, humanized doses of meropenem produced a >1 log CFU reduction against VIM-producing Enterobacteriaceae isolates, even those with high MICs, suggesting potential clinical utility despite in vitro resistance.
-
Cefoselis: While specific data for Cefoselis in a murine thigh infection model against Enterobacteriaceae was not found in the reviewed literature, studies on other cephalosporins like ceftolozane have shown significant bacterial reduction in this model against both wild-type and ESBL-producing Enterobacteriaceae.
Mechanisms of Resistance
Resistance to β-lactam antibiotics in Enterobacteriaceae is a significant clinical challenge. The primary mechanisms include:
-
β-Lactamase Production: This is the most common mechanism. Bacteria produce enzymes (β-lactamases) that hydrolyze the β-lactam ring, inactivating the antibiotic. This includes ESBLs, AmpC β-lactamases, and carbapenemases (e.g., KPC, NDM, VIM, OXA-48).[6] Cefoselis is susceptible to hydrolysis by ESBLs, as indicated by the poor in vitro activity against ESBL-producing strains.[1][5] Meropenem is stable against ESBLs and AmpC, but can be hydrolyzed by carbapenemases.[4]
-
Porin Channel Modification: Reduced expression or mutation of outer membrane porins (like OmpC and OmpF in E. coli) can decrease the influx of the antibiotic into the periplasmic space, reducing its access to the PBP targets.[6]
-
Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, preventing them from reaching their intracellular targets.
-
Alterations in PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance.
dot
Caption: A generalized experimental workflow for antibiotic comparison.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound and meropenem in cation-adjusted MHB. The concentration range should be appropriate to determine the MIC for the test organisms.
-
Dispense 100 µL of each antibiotic dilution into the wells.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.
-
Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Time-Kill Assay
This assay determines the rate of bacterial killing by an antimicrobial agent over time.
-
Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in fresh, pre-warmed cation-adjusted MHB to achieve a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare antibiotic stock solutions of this compound and meropenem.
-
-
Assay Procedure:
-
Add the antibiotics to the bacterial suspensions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control tube containing no antibiotic.
-
Incubate all tubes at 35°C ± 2°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in a sterile saline solution.
-
Plate the dilutions onto a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 35°C ± 2°C for 18 to 24 hours.
-
Count the number of colonies (CFU) on the plates that yield 30-300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and antibiotic concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
This comparative analysis demonstrates that while both this compound and meropenem are effective against non-ESBL-producing Enterobacteriaceae, meropenem exhibits superior in vitro potency, particularly against ESBL-producing strains. The stability of meropenem in the presence of a wide array of β-lactamases contributes to its broad and potent activity. Cefoselis remains a viable option for infections caused by susceptible, non-ESBL-producing Enterobacteriaceae. The choice of antibiotic should be guided by local susceptibility patterns, the specific pathogen, and the presence of resistance mechanisms. Further direct comparative in vivo studies would be beneficial to fully elucidate the therapeutic potential of Cefoselis relative to carbapenems for severe Enterobacteriaceae infections.
References
- 1. Efficacy of Humanized High-Dose Meropenem, Cefepime, and Levofloxacin against Enterobacteriaceae Isolates Producing Verona Integron-Encoded Metallo-β-Lactamase (VIM) in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Pharmacodynamic evaluation of meropenem, cefepime, or aztreonam combined with a novel β-lactamase inhibitor, nacubactam, against carbapenem-resistant and/or carbapenemase-producing Klebsiella pneumoniae and Escherichia coli using a murine thigh-infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
A Practical Guide to In Vitro Synergy Testing of Cefoselis Sulfate with Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant organisms necessitates the exploration of combination therapies to enhance antimicrobial efficacy. This guide provides a comprehensive framework for assessing the in vitro synergy between Cefoselis Sulfate, a fourth-generation cephalosporin, and various aminoglycosides. While specific experimental data for this compound in combination with aminoglycosides is not yet widely published, this document outlines the established methodologies and data interpretation frameworks used for similar antibiotic pairings, enabling researchers to design and execute their own synergy studies.
Principles of Synergy Testing
Synergy occurs when the combined effect of two antimicrobial agents is significantly greater than the sum of their individual effects. In vitro synergy testing is crucial for identifying promising antibiotic combinations that could potentially lower required dosages, reduce toxicity, and combat resistant strains. The most common method for quantifying synergy is the checkerboard assay, which systematically tests a wide range of concentrations for two drugs, both alone and in combination.
The interaction between the antibiotics is typically quantified by the Fractional Inhibitory Concentration Index (FICI), calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [1][2][3]
The FICI value is interpreted as follows:
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol provides a detailed methodology for performing a checkerboard assay to determine the synergistic potential of this compound and an aminoglycoside.
1. Materials:
- This compound and selected aminoglycoside (e.g., Gentamicin, Amikacin, Tobramycin) analytical grade powders.
- Mueller-Hinton Broth (MHB), cation-adjusted.
- 96-well microtiter plates.
- Bacterial inoculum standardized to 0.5 McFarland.
- Sterile diluents (e.g., water, DMSO, depending on drug solubility).
2. Preparation of Antibiotic Stock Solutions:
- Prepare stock solutions of this compound and the chosen aminoglycoside in a suitable solvent.[6]
- The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.
3. Inoculum Preparation:
- From a fresh culture plate, select several colonies of the test organism.
- Suspend the colonies in saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
4. Checkerboard Plate Setup:
- Dispense 50 µL of MHB into each well of a 96-well plate.
- Create serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the aminoglycoside along the y-axis (e.g., rows A-G).[3]
- Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the aminoglycoside alone to determine their individual Minimum Inhibitory Concentrations (MICs).[3]
- Column 12 should serve as a growth control (no antibiotic).
- The final volume in each well after adding the inoculum will be 100 µL.
5. Incubation:
- Inoculate each well with 50 µL of the prepared bacterial suspension.
- Incubate the plates at 35-37°C for 18-24 hours.
6. Data Collection and FICI Calculation:
- After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
- Identify the MIC of each drug alone from row H and column 11.
- For each well showing no growth in the combination section of the plate, calculate the FICI using the formula mentioned above. The lowest FICI value is reported as the FICI for the combination.
Data Presentation: Illustrative Synergy Data
The following tables are examples of how to present the quantitative data obtained from a checkerboard assay. These are not real experimental results for this compound.
Table 1: Example MICs of this compound and Gentamicin Alone and in Combination against Pseudomonas aeruginosa ATCC 27853
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 16 | 4 |
| Gentamicin | 4 | 0.5 |
Table 2: Example FICI Calculation and Interpretation for this compound and Gentamicin against Pseudomonas aeruginosa ATCC 27853
| FICI Calculation | FICI Value | Interpretation |
| (4/16) + (0.5/4) = 0.25 + 0.125 | 0.375 | Synergy |
Visualizing the Workflow and Interpretation
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Interpretation of the Fractional Inhibitory Concentration Index (FICI)
Caption: Logical flow for interpreting FICI values in synergy testing.
Concluding Remarks
The combination of this compound with aminoglycosides represents a promising area of investigation for combating bacterial infections, particularly those caused by resistant Gram-negative pathogens. The methodologies outlined in this guide provide a robust framework for conducting in vitro synergy studies. Rigorous and standardized testing, as described, is the first step in identifying antibiotic combinations that can be advanced to further preclinical and clinical evaluation. The resulting data will be invaluable to the scientific community in the ongoing effort to develop more effective antimicrobial therapies.
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.6.1. Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
